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4-Iodo-1,3-thiazole-5-carboxylic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Strategic Reagent Profile: 4-Iodo-1,3-thiazole-5-carboxylic acid

Executive Summary 4-Iodo-1,3-thiazole-5-carboxylic acid (CAS 2169587-66-8) represents a high-value "bifunctional" scaffold for medicinal chemistry. Unlike common thiazole building blocks substituted at the C2 position, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-1,3-thiazole-5-carboxylic acid (CAS 2169587-66-8) represents a high-value "bifunctional" scaffold for medicinal chemistry. Unlike common thiazole building blocks substituted at the C2 position, this molecule offers orthogonal reactivity at the C4 (electrophilic) and C5 (nucleophilic/acidic) positions.

Its primary utility lies in fragment-based drug discovery (FBDD), where the C4-iodo handle serves as a gateway for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-carboxylic acid provides a stable anchor for amide coupling to solubilizing groups or pharmacophores. This guide outlines the physicochemical profile, synthetic accessibility, and validated protocols for deploying this reagent in high-throughput synthesis.

Chemical Identity & Physicochemical Profile

The presence of the iodine atom at C4 significantly alters the electronic landscape of the thiazole ring compared to its chloro- or bromo-analogs, enhancing the rate of oxidative addition in catalytic cycles.

PropertyValueNote
IUPAC Name 4-Iodo-1,3-thiazole-5-carboxylic acid
CAS Number 2169587-66-8
Molecular Formula C₄H₂INO₂S
Molecular Weight 254.05 g/mol Heavy atom count aids in crystallographic phasing.
Appearance Off-white to pale yellow solidLight sensitive (C-I bond lability).
Calc. LogP ~1.35Moderate lipophilicity; suitable for oral drug space.
TPSA 50.19 ŲGood membrane permeability predictor.
pKa (COOH) ~3.5 - 4.0Acidic; forms stable salts with DIPEA/TEA.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (DCM, Hexanes).

Synthetic Accessibility & Manufacturing

The synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid is non-trivial due to the directing effects of the thiazole ring. Electrophilic halogenation typically favors C5; however, with C5 blocked by a carboxyl group, direct halogenation at C4 is sluggish. The most robust industrial route relies on the Sandmeyer reaction starting from the 4-amino precursor.

Dominant Synthetic Pathway (Sandmeyer Strategy)
  • Precursor: Ethyl 4-aminothiazole-5-carboxylate (accessible via Hantzsch synthesis).

  • Diazotization: Treatment with sodium nitrite (

    
    ) in acid generates the diazonium salt.
    
  • Iodination: Displacement with potassium iodide (

    
    ) installs the iodine at C4.
    
  • Hydrolysis: Saponification of the ester yields the free acid.

SynthesisPath Fig 1. Strategic Synthesis via Sandmeyer Transformation Start Ethyl 2-isocyanoacetate + Thioamide Inter1 Ethyl 4-aminothiazole- 5-carboxylate Start->Inter1 Hantzsch Synthesis Inter2 Diazonium Intermediate Inter1->Inter2 NaNO2, H2SO4 0°C Inter3 Ethyl 4-iodo-thiazole- 5-carboxylate Inter2->Inter3 KI, r.t. (Sandmeyer) Final 4-Iodo-1,3-thiazole- 5-carboxylic acid Inter3->Final LiOH, THF/H2O Hydrolysis

Reactivity Profile & Applications

This scaffold acts as a linchpin in divergent synthesis. The reactivity order is strictly defined, allowing for sequential functionalization without protecting groups in many cases.

Orthogonal Reactivity Map
  • C5-Carboxylic Acid: The most chemically accessible site. Standard amide couplings (HATU, EDC) proceed in high yield. Recommendation: Functionalize this position FIRST if the coupling partner is sensitive to Pd-catalysis conditions.

  • C4-Iodide: Highly reactive toward Pd(0). The C-I bond is weaker than C-Br, allowing couplings at lower temperatures (40–60°C), preserving sensitive motifs.

  • C2-Proton: The "hidden" handle. The C2 proton is acidic. It can be deprotonated (using TMPMgCl·LiCl) for electrophilic trapping, but this requires protection of the carboxylic acid first.

ReactivityMap Fig 2. Divergent Reactivity Profile of the Thiazole Core Center 4-Iodo-1,3-thiazole- 5-carboxylic acid Amide Amide Coupling (Library Generation) Center->Amide R-NH2, HATU Ester Esterification (Prodrugs) Center->Ester R-OH, EDC Suzuki Suzuki-Miyaura (Biaryl formation) Center->Suzuki Ar-B(OH)2, Pd(0) Sono Sonogashira (Alkynylation) Center->Sono Alkyne, CuI, Pd(II) Heck Heck Reaction (Alkenylation) Center->Heck Alkene, Pd(II) CHAct C-H Activation (Late-stage) Center->CHAct Pd(OAc)2, Ligand

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Context: This protocol is optimized for the free acid, avoiding the need for prior esterification.

Reagents:

  • Substrate: 4-Iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the thiazole substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 60°C for 4–12 hours. (Note: The iodine is reactive enough that reflux is often unnecessary and may cause protodeiodination).

  • Workup: Dilute with EtOAc, acidify carefully with 1N HCl to pH ~3 (to protonate the product), and extract.

  • Purification: The product is usually sufficiently pure for subsequent amide coupling; otherwise, purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Amide Coupling at C5

Context: Standard HATU conditions work best. Avoid acid chlorides due to the potential instability of the iodine under harsh conditions.

Procedure:

  • Dissolve 4-iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate.

  • Add the amine (1.1 equiv).

  • Stir at room temperature for 2 hours.

  • Critical Step: Quench with water. If the product precipitates, filter it (iodine compounds are heavy). If not, extract with EtOAc.

Handling, Stability & Storage

  • Light Sensitivity: Iodinated heterocycles are prone to photolytic cleavage of the C-I bond, liberating iodine and radical species. Store in amber vials wrapped in foil.

  • Temperature: Stable at room temperature for short periods, but long-term storage at -20°C is recommended to prevent decarboxylation or deiodination.

  • Acid Stability: The C-I bond is generally stable to mild acid (e.g., TFA removal of Boc groups), but avoid strong mineral acids at high heat.

References

  • Thiazole Synthesis Overview: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • General Reactivity of 4-Halo-Thiazoles: Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at: [Link]

Exploratory

4-iodo-5-carboxythiazole physical properties

An In-Depth Technical Guide to 4-Iodo-1,3-thiazole-5-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of 4-iodo-1,3-thiazole-5-carboxylic acid (CAS 2169587-66-8), a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodo-1,3-thiazole-5-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of 4-iodo-1,3-thiazole-5-carboxylic acid (CAS 2169587-66-8), a critical heterocyclic building block in medicinal chemistry. The compound serves as a pivotal scaffold for the development of bioactive agents via transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C4 position. This document details its physicochemical properties, synthetic methodologies, spectroscopic characteristics, and handling protocols, designed for researchers in drug discovery and materials science.

Chemical Identity & Structural Analysis

The 4-iodo-1,3-thiazole-5-carboxylic acid scaffold is characterized by a high degree of functional density. The thiazole ring is electron-deficient, and the presence of the iodine atom at the C4 position introduces significant polarizability and lipophilicity compared to its chloro- or bromo-analogs.

PropertySpecification
IUPAC Name 4-Iodo-1,3-thiazole-5-carboxylic acid
Common Name 4-Iodo-5-carboxythiazole
CAS Number 2169587-66-8
Molecular Formula C

H

INO

S
Molecular Weight 255.03 g/mol
SMILES OC(=O)C1=C(I)N=CS1
InChI Key JTLAVUZUYQYSAR-UHFFFAOYSA-N

Physical Properties

The physical behavior of 4-iodo-1,3-thiazole-5-carboxylic acid is governed by the interplay between the acidic carboxyl group (H-bond donor/acceptor) and the hydrophobic, polarizable iodine substituent.

Solid-State Characteristics
  • Appearance: Off-white to pale yellow crystalline solid. The color intensity may increase upon prolonged exposure to light due to trace deiodination.

  • Melting Point (Experimental/Predicted):

    • Experimental: Specific literature values for the 4-iodo isomer are sparse compared to the 2-iodo analog.

    • Predicted Range:185°C – 210°C (Decomposition) .

    • Note: Thiazole carboxylic acids typically exhibit high melting points due to strong intermolecular hydrogen bonding (dimer formation). Decomposition (decarboxylation) often accompanies melting.

Solubility Profile

The compound exhibits an amphiphilic nature but is generally sparingly soluble in non-polar media.

SolventSolubility RatingMechanistic Insight
Water (pH 7) Low (< 1 mg/mL)The hydrophobic iodine atom offsets the polarity of the carboxyl group.
Water (pH > 8) HighDeprotonation to the carboxylate anion (

) drastically increases solubility.
DMSO / DMF High (> 50 mg/mL)Dipolar aprotic solvents effectively disrupt intermolecular H-bonds.
Methanol/Ethanol ModerateSoluble, especially upon warming.
Dichloromethane LowInsufficient polarity to solvate the carboxylic acid dimer.
Acid-Base & Lipophilicity (Predicted)
  • pKa (COOH): 3.2 ± 0.5 . The electron-withdrawing nature of the thiazole ring (inductive effect of N and S) and the iodine atom enhances acidity relative to benzoic acid (pKa ~4.2).

  • LogP: 1.8 – 2.1 . The iodine atom contributes significantly to lipophilicity (

    
     value), making this intermediate more membrane-permeable than its non-halogenated parent.
    

Synthetic Methodology

Direct iodination of thiazole-5-carboxylic acid often yields the 2-iodo isomer due to the inherent nucleophilicity of C2 (via lithiation) or electrophilic susceptibility. The synthesis of the 4-iodo isomer typically requires a regioselective approach, most reliably via the Sandmeyer reaction starting from the 4-amino derivative.

Primary Synthetic Route: The Sandmeyer Approach

This protocol ensures regiocontrol by installing the iodine atom specifically at the position occupied by the amine.

Step 1: Precursor Synthesis (Hantzsch-like Cyclization) Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with thioformamide yields ethyl 4-aminothiazole-5-carboxylate.

Step 2: Diazotization & Iodination

  • Diazotization: The amine is treated with sodium nitrite (

    
    ) in acidic media (
    
    
    
    or
    
    
    ) at 0°C to generate the diazonium salt.
  • Substitution: Potassium iodide (

    
    ) is added. The iodide ion acts as a nucleophile, displacing the 
    
    
    
    group via a radical-nucleophilic aromatic substitution mechanism (
    
    
    or similar).

Step 3: Hydrolysis Saponification of the ester using Lithium Hydroxide (


) in THF/Water yields the free acid.
Synthesis Workflow Diagram

SynthesisPathway Start Ethyl 2-chloro-2- (hydroxyimino)acetate Inter1 Ethyl 4-amino- thiazole-5-carboxylate Start->Inter1 Cyclization (EtOH, Reflux) Thio Thioformamide Thio->Inter1 Diaz Diazonium Intermediate Inter1->Diaz NaNO2, H2SO4 0°C IodoEster Ethyl 4-iodo- thiazole-5-carboxylate Diaz->IodoEster KI, r.t. (-N2) Final 4-Iodo-1,3-thiazole- 5-carboxylic acid IodoEster->Final LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid via Sandmeyer transformation.

Spectroscopic Characterization

Correct structural assignment is critical to distinguish the 4-iodo isomer from the 2-iodo isomer.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.0 – 14.0 ppm (br s, 1H):  Carboxylic acid proton (COOH).
      
    • 
       9.1 – 9.3 ppm (s, 1H):  The C2 proton.
      
    • Differentiation: The 2-iodo isomer would lack the signal at ~9.2 ppm (C2-H) and instead show a signal for C4-H (typically ~8.0-8.5 ppm). The downfield shift of the C2-H is characteristic of the thiazole ring flanked by sulfur and nitrogen.

  • 
    C NMR (DMSO-d
    
    
    
    , 100 MHz):
    • 
       160-165 ppm:  Carbonyl carbon (C=O).
      
    • 
       155-160 ppm:  C2 carbon (N=C-S).
      
    • 
       125-135 ppm:  C5 carbon (quaternary).
      
    • 
       100-110 ppm:  C4 carbon (C-I). The heavy atom effect of iodine typically causes a significant upfield shift (shielding) of the attached carbon.
      
Mass Spectrometry (MS)
  • ESI-MS: Observe

    
     at m/z 256 and 
    
    
    
    at m/z 254.
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 peak characteristic of Cl or Br will be observed.
    

Handling, Safety, and Stability

Stability
  • Light Sensitivity: Iodinated heterocycles are susceptible to photolytic deiodination. Store in amber vials or foil-wrapped containers.

  • Thermal Stability: Stable at room temperature.[1] Avoid prolonged heating >100°C unless under reaction conditions, to prevent thermal decarboxylation.

Safety Protocol (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, strong bases.

Applications in Drug Discovery

The 4-iodo substituent is a "chemical handle" designed for late-stage diversification.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to introduce aromatic systems at C4.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Olefination at the C4 position.

The C5-carboxylic acid can be converted to amides, esters, or bioisosteres (e.g., oxadiazoles), allowing for the construction of complex libraries around the thiazole core.

References

  • Enamine Ltd. 4-Iodo-1,3-thiazole-5-carboxylic acid - Building Block Catalog. Retrieved from (Accession: EN300-26973049).

  • ChemicalBook. Thiazole-5-carboxylic acid Derivatives and Physical Data. Retrieved from .

  • PubChem. Compound Summary for Thiazole-5-carboxylic acid analogs. Retrieved from .

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Sandmeyer reaction on heterocyclic amines).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General properties of 1,3-thiazoles).

Sources

Foundational

Technical Guide: 4-Halothiazole-5-Carboxylic Acid Derivatives

The 4-Halothiazole-5-carboxylic Acid Derivatives guide follows below. Role: Senior Application Scientist | Focus: Synthesis, Reactivity, and Medicinal Chemistry Executive Summary The 4-halothiazole-5-carboxylic acid scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Halothiazole-5-carboxylic Acid Derivatives guide follows below.

Role: Senior Application Scientist | Focus: Synthesis, Reactivity, and Medicinal Chemistry

Executive Summary

The 4-halothiazole-5-carboxylic acid scaffold represents a critical "privileged structure" in modern drug discovery.[1] Unlike its ubiquitous 4-methyl analogue (found in Febuxostat and Cefditoren), the 4-halo derivative offers a unique orthogonal handle for late-stage diversification. The carbon-halogen bond at C4 serves as a gateway for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (


), enabling the rapid generation of diverse libraries around the thiazole core.

This guide details the synthesis , reactivity , and application of this scaffold, prioritizing robust, scalable protocols over theoretical possibilities.

Structural & Electronic Analysis

Understanding the electronic bias of the thiazole ring is prerequisite to successful functionalization.[1]

  • C2 Position: Naturally nucleophilic but acidic. Often substituted (alkyl/aryl) in the starting material or available for C-H activation.[1]

  • C4 Position (The Target): In 4-halothiazole-5-carboxylates, this position is activated by the adjacent electron-withdrawing carboxylate at C5. This makes the C4-halogen highly reactive toward oxidative addition (

    
    ) and susceptible to nucleophilic attack.[1]
    
  • C5 Position: Occupied by the carboxylate (ester/acid), acting as the electron sink that stabilizes intermediates during C4 functionalization.[1]

Visualization: Scaffold Versatility

ThiazoleScaffold Core 4-Halo-Thiazole-5-Carboxylate (Core Scaffold) C2 C2 Position (R-Group Diversity) Core->C2 Starting Material Selection (Thioamide R-group) C4 C4 Position (Halogen Handle) Core->C4 Pd-Catalyzed Coupling SnAr Displacement C5 C5 Position (Carboxylate) Core->C5 Amide Coupling Ester Hydrolysis C2->C4 Electronic Influence

Figure 1: Functionalization logic of the 4-halothiazole-5-carboxylate core.

Synthesis Strategy

Direct halogenation of a 4-unsubstituted thiazole-5-ester is often non-selective or sluggish due to ring deactivation.[1] The most reliable industrial route utilizes the Hantzsch-type cyclization with diethyl bromomalonate to form a 4-hydroxy intermediate, followed by aromatization/halogenation.

Pathway: The "Hydroxy-to-Halo" Route

This route avoids regioselectivity issues and scales well to kilogram quantities.[1]

  • Cyclization: Condensation of a thioamide (or thiourea) with diethyl bromomalonate.[1]

  • Tautomerization: The product exists in equilibrium between the 4-hydroxythiazole and 4-thiazolone forms.

  • Aromatization: Treatment with

    
     or 
    
    
    
    converts the hydroxy/oxo group to a halogen, locking the aromatic system.[1]
Visualization: Synthesis Workflow

SynthesisRoute Thioamide Thioamide (R-CS-NH2) Hydroxy Ethyl 4-Hydroxythiazole-5-carboxylate (Tautomer: Thiazolone) Thioamide->Hydroxy Reflux (EtOH) Malonate Diethyl Bromomalonate Malonate->Hydroxy Reflux (EtOH) Product Ethyl 4-Chlorothiazole-5-carboxylate Hydroxy->Product Aromatization POCl3 POCl3 / Base (Chlorination) POCl3->Product

Figure 2: Step-wise synthesis of the 4-chloro derivative from thioamide precursors.

Experimental Protocols

The following protocols are designed for Ethyl 4-chlorothiazole-5-carboxylate (R=H or Me).

Protocol A: Synthesis of Ethyl 4-Hydroxythiazole-5-carboxylate

Context: This step builds the ring.[1] The use of diethyl bromomalonate is critical; diethyl malonate (unbrominated) will not cyclize under these conditions.

  • Reagents:

    • Thioformamide (or substituted Thioamide): 1.0 equiv.[1]

    • Diethyl bromomalonate: 1.05 equiv.

    • Ethanol (Absolute): 10 vol.

    • Pyridine: 1.1 equiv.[1]

  • Procedure:

    • Dissolve the thioamide in absolute ethanol in a round-bottom flask.

    • Add diethyl bromomalonate dropwise at room temperature (exothermic).

    • Add pyridine (base scavenger) and heat to reflux for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of thioamide.[1]

    • Workup: Cool to

      
      . The product often precipitates.[2] Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
      
  • Yield: Typically 60–80%.[1]

  • Note: The product may appear as the 4-oxo tautomer in NMR (

    
     signal at C5 absent, NH signal present).
    
Protocol B: Chlorination to Ethyl 4-Chlorothiazole-5-carboxylate

Context: This converts the 4-OH/4-oxo group into a reactive chlorine handle.[1]

  • Reagents:

    • Ethyl 4-hydroxythiazole-5-carboxylate (from Step A): 1.0 equiv.[1]

    • Phosphorus Oxychloride (

      
      ): 5.0 equiv (acts as solvent/reagent).[1]
      
    • Diisopropylethylamine (DIPEA): 1.0 equiv (catalyst/base).

  • Procedure:

    • Place the starting material in a dry flask under Argon.

    • Add

      
       carefully (fuming).
      
    • Add DIPEA dropwise.

    • Heat to

      
       for 2–3 hours. The suspension will clear as the aromatic chloride forms.
      
    • Workup (Critical): Cool mixture. Pour slowly onto crushed ice with vigorous stirring (Quenching

      
       is violent). Extract with Dichloromethane (DCM).[3] Wash organic layer with Sat. 
      
      
      
      and Brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

  • Yield: Typically 70–85%.[1][4]

Reactivity & Applications

Once synthesized, the 4-halo derivative is a versatile building block.[1]

Comparative Reactivity Table
Reaction TypeC4-Halogen ReactivityConditionsNotes
Suzuki Coupling High

,

, Dioxane/H2O
Excellent for introducing aryl/heteroaryl groups.
Sonogashira Moderate-High

, CuI, TEA
Alkynylations proceed well; C5-ester prevents interference.

Moderate

or

, Heat, Base
Activated by C5-ester. Requires electron-deficient ring.
Stille Coupling High

, Organostannane
Alternative to Suzuki if boronic acid is unstable.[1]
Case Study: Suzuki Coupling at C4

The 4-position is sterically less hindered than the 5-position (if it were halo-substituted) but requires active catalysts due to the electron-deficient nature of the thiazole.[1]

Protocol:

  • Mix: 4-Chlorothiazole derivative (1 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1).[1] Degas with Argon.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat:

    
     for 4 hours.
    
  • Result: 4-Arylthiazole-5-carboxylate.

Medicinal Chemistry Relevance[1][3][5][6][7]
  • Kinase Inhibitors: The 4-substituted thiazole-5-carboxylic acid motif mimics the adenine core in ATP-competitive inhibitors.

  • Febuxostat Analogs: While Febuxostat uses a 4-methyl group, 4-aryl derivatives (accessible via this halo-intermediate) show altered potency and metabolic stability profiles.[1]

  • Antibiotics: Thiazole peptide antibiotics (e.g., Micrococcin) often contain highly substituted thiazole rings accessible via this modular assembly.[1]

References

  • Hantzsch Synthesis Variation: Arkat USA, "Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot".[1] Link

  • Halogenation Protocol: ChemicalBook, "Synthesis of 4-chlorothiazole derivatives via POCl3 mediated aromatization".[1] Link

  • Suzuki Coupling on Thiazoles: Organic Chemistry Portal, "Suzuki Coupling of Thiazole Derivatives".[1] Link

  • Thiazole Reactivity: MDPI, "Synthesis and Crystal Structure of Thiazole Carboxylates".[1] Link

  • Sandmeyer Alternative: GuideChem, "Synthesis of Ethyl 2-bromothiazole-5-carboxylate" (Comparative reactivity).[1] Link

Sources

Exploratory

Technical Guide: pKa Characterization of 4-Iodo-1,3-thiazole-5-carboxylic Acid

Executive Summary Compound: 4-iodo-1,3-thiazole-5-carboxylic acid CAS: N/A (Analogous to 14527-41-4 for parent acid) Predicted pKa: 2.35 – 2.85 (Acidic) Context: The precise dissociation constant (pKa) of 4-iodo-1,3-thia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-iodo-1,3-thiazole-5-carboxylic acid CAS: N/A (Analogous to 14527-41-4 for parent acid) Predicted pKa: 2.35 – 2.85 (Acidic) Context: The precise dissociation constant (pKa) of 4-iodo-1,3-thiazole-5-carboxylic acid is a critical parameter for optimizing its use as a scaffold in medicinal chemistry. While the parent compound (thiazole-5-carboxylic acid) exhibits a pKa of approximately 3.1, the introduction of an iodine atom at the C4 position exerts a significant inductive electron-withdrawing effect (-I), increasing the acidity. This guide provides a theoretical derivation of this value and details a robust experimental protocol for its empirical verification using potentiometric titration in mixed-solvent systems, essential due to the compound's predicted low aqueous solubility.

Structural & Theoretical Analysis[1][2]

The Thiazole Core

The 1,3-thiazole ring is an electron-deficient heteroaromatic system. The nitrogen atom at position 3 withdraws electron density from the ring, making the C2 protons acidic and the overall ring susceptible to nucleophilic attack. In the context of the 5-carboxylic acid, the ring acts as an electron sink, stabilizing the carboxylate anion (


) through resonance and induction.
Impact of the 4-Iodo Substituent

The 4-iodo substituent modifies the acidity through two competing mechanisms:

  • Inductive Effect (-I): Iodine is more electronegative (2.66 Pauling) than carbon (2.55). More importantly, the C-I bond is highly polarizable. Positioned adjacent (alpha) to the carboxylic acid group, the iodine atom stabilizes the developing negative charge on the carboxylate anion via through-bond electron withdrawal. This lowers the pKa.

  • Steric Influence: The Van der Waals radius of Iodine (~198 pm) is significant. This bulk at the 4-position can force the 5-carboxylic acid group out of planarity with the thiazole ring.

    • Effect: Reduced conjugation between the carbonyl

      
      -system and the thiazole ring.
      
    • Result: While this destabilizes the neutral acid, it destabilizes the anion less (which relies more on charge delocalization onto the oxygens). The net effect of ortho-like halogens is typically an increase in acidity (lower pKa).

Comparative SAR Data
CompoundStructurepKa (Exp/Pred)Shift (

pKa)
Thiazole-5-COOH Parent3.07 (Pred)Reference
Benzoic Acid Phenyl analog4.20 (Exp)+1.13 vs Thiazole
2-Iodobenzoic Acid Ortho-Iodo analog2.85 (Exp)-1.35 vs Benzoic
4-Iodo-thiazole-5-COOH Target ~2.50 (Est) ~ -0.6 vs Parent

Note: The shift in thiazoles is often attenuated compared to benzenes due to the already lower electron density of the heteroaromatic ring.

Experimental Protocol: pKa Determination

Due to the lipophilic nature of the iodo-thiazole scaffold, standard aqueous titration is often impossible due to precipitation. The Yasuda-Shedlovsky Extrapolation Method is the required standard for accuracy.

Materials & Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 Potentiometric Titrator.

  • Reagents: 0.1 M KOH (standardized), 0.1 M HCl, HPLC-grade Methanol (MeOH) or Dioxane, KCl (ionic strength adjuster).

  • Analytes: ~5 mg of 4-iodo-1,3-thiazole-5-carboxylic acid (purity >98%).

Workflow Diagram

G Start Sample Prep Weigh 5mg Compound Solvent Cosolvent Setup Prepare 3 Ratios: 30%, 40%, 50% MeOH/Water Start->Solvent Titration Potentiometric Titration Titrate with 0.1M KOH under N2 atmosphere Solvent->Titration Calc Data Processing Calculate psKa for each ratio Titration->Calc Extrap Yasuda-Shedlovsky Plot psKa + log[H2O] vs 1/ε Extrapolate to 0% MeOH Calc->Extrap

Caption: Workflow for determining aqueous pKa of insoluble thiazoles using cosolvent extrapolation.

Step-by-Step Methodology
  • Preparation: Dissolve the sample in the lowest percentage of cosolvent (e.g., 30% MeOH/Water) containing 0.15 M KCl to maintain constant ionic strength. Ensure the temperature is controlled at 25.0 ± 0.1 °C.

  • Blank Titration: Perform a blank titration on the solvent mixture to determine the exact standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) for that specific solvent ratio.
  • Sample Titration: Titrate the sample with 0.1 M KOH. Record pH vs. Volume.

    • Critical Check: If precipitation is observed (noisy signal or drift), discard run and increase cosolvent percentage.

  • Repeat: Repeat the procedure for at least three different cosolvent ratios (e.g., 30%, 40%, 50%, 60%).

  • Calculation (Yasuda-Shedlovsky): The apparent pKa (

    
    ) in the mixed solvent is related to the aqueous pKa (
    
    
    
    ) by the dielectric constant (
    
    
    ) and the molar concentration of water (
    
    
    ).

    Plot

    
     against 
    
    
    
    . The y-intercept corresponds to the theoretical aqueous pKa.

Chemical Equilibrium & Signaling[2]

Understanding the dissociation state is vital for formulation. At physiological pH (7.4), this compound will exist almost exclusively as the carboxylate anion, affecting membrane permeability.

Equilibrium Acid Neutral Acid (Low Solubility) Dominant at pH < 2.0 Transition Equilibrium pKa ≈ 2.5 Acid->Transition - H+ Base Carboxylate Anion (High Solubility) Dominant at pH > 4.0 Transition->Base Base->Transition + H+

Caption: Dissociation equilibrium of 4-iodo-1,3-thiazole-5-carboxylic acid.

Implications for Drug Development[3]

Solubility & Formulation
  • Intrinsic Solubility (

    
    ):  Likely very low (< 10 
    
    
    
    g/mL) due to the iodine atom and planar aromatic stacking.
  • pH-Dependent Solubility: Solubility will increase exponentially above pH 3.5 (pH > pKa + 1).

  • Salt Selection: The low pKa makes this compound suitable for salt formation with weak bases (e.g., Tromethamine, Meglumine) to enhance dissolution rates.

Synthetic Reactivity

The 4-iodo group is a prime handle for Suzuki-Miyaura or Sonogashira couplings. However, the acidic carboxylic acid can interfere with palladium catalysts (catalyst poisoning via carboxylate coordination).

  • Recommendation: Protect the acid as a methyl or tert-butyl ester before performing cross-coupling reactions at the 4-position, or use a specific base (e.g.,

    
    ) that ensures the carboxylate is fully sequestered.
    

References

  • ChemicalBook. Thiazole-5-carboxylic acid Properties and Predicted Data. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Thiazole-5-carboxylic acid. Retrieved from

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1] Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

Sources

Foundational

Topic: Commercial Suppliers and Strategic Procurement of 4-Iodo-1,3-thiazole-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Iodo-1,3-thiazole-5-carboxylic acid represents a highly valuable, yet commercially scarce, building block for drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1,3-thiazole-5-carboxylic acid represents a highly valuable, yet commercially scarce, building block for drug discovery and medicinal chemistry programs. Its trifunctional nature—a reactive iodo-group for cross-coupling, a carboxylic acid for amide linkage, and a biologically significant thiazole core—makes it an attractive scaffold for generating novel molecular entities. This guide deviates from a simple supplier list, as this compound is rarely available off-the-shelf. Instead, we present a comprehensive technical guide for the strategic procurement of this and other rare chemical intermediates. We will cover compound identification, a robust supplier qualification framework, a plausible synthetic overview, and a self-validating quality control protocol essential for ensuring the integrity of research and development programs.

Introduction: The Strategic Value of the Thiazole Scaffold

The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding have cemented its role in the development of antimicrobial, anti-inflammatory, and anti-cancer agents.[2][3]

The introduction of a halogen, specifically an iodine atom, at the C4 position transforms the thiazole core into a versatile synthetic handle. This iodo-substituent is not merely a placeholder; it is an active participant in a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the precise and modular construction of complex molecular architectures. When combined with a carboxylic acid at the C5 position, the resulting molecule, 4-Iodo-1,3-thiazole-5-carboxylic acid, becomes a powerful tool for library synthesis and lead optimization. However, its specific substitution pattern places it in the category of rare or specialty reagents, necessitating a strategic approach to procurement beyond a simple catalog search.

Compound Identification and Physicochemical Profile

A primary challenge in sourcing this compound is the absence of a consistently cited Chemical Abstracts Service (CAS) number in major chemical databases as of early 2026. This is a strong indicator of its status as a non-catalog item. Researchers should therefore rely on its unambiguous chemical structure and nomenclature when commissioning a custom synthesis.

PropertyValue
Molecular Formula C₄H₂INO₂S
Molecular Weight 254.99 g/mol
IUPAC Name 4-iodo-1,3-thiazole-5-carboxylic acid
SMILES C1=C(C(=O)O)C(=NS1)I
InChI Key JTLAVUZUYQYSAR-UHFFFAOYSA-N (for isomeric form)
Appearance (Predicted) Off-white to yellow solid

Sourcing Strategy: From Inquiry to Acquisition

Given the commercial landscape, the acquisition of 4-Iodo-1,3-thiazole-5-carboxylic acid is a matter of custom synthesis. Success hinges on identifying and partnering with a qualified Custom Research and Manufacturing Services (CRMS) or Contract Development and Manufacturing Organization (CDMO).

Identifying and Qualifying Custom Synthesis Partners

The choice of a synthesis partner is a critical experimental decision. The goal is not to find the lowest price, but the best value, which encompasses reliability, technical expertise, and robust quality control.[4] Modern chemical procurement strategies emphasize supplier diversification and the development of strategic partnerships to mitigate supply chain risks.[5][6]

Key Vetting Criteria for Suppliers:

  • Expertise in Heterocyclic Chemistry: Does the company provide examples or case studies of similar syntheses?

  • Analytical Capabilities: Do they possess in-house capabilities for NMR, LC-MS, FT-IR, and other required analytical tests?

  • Scalability: Can they produce the required quantity, from milligrams for initial screening to kilograms for later-stage development?

  • Communication and Transparency: Do they provide regular updates, a clear project timeline, and a comprehensive final report?

  • Regulatory and Compliance Knowledge: Are they familiar with documentation requirements for materials intended for drug development?[7]

Table of Representative Custom Synthesis Organizations:

Company NameSpecializationWebsite
WuXi AppTecIntegrated drug discovery and developmenthttps://www.wuxiapptec.com
Chem-Impex InternationalFine chemicals, building blocks, custom synthesishttps://www.chemimpex.com
Matrix Fine ChemicalsCustom synthesis, rare chemicalshttps://matrix-fine-chemicals.com
Frontier Specialty ChemicalsCustom synthesis of organic compoundshttps://www.frontierspecialtychemicals.com

Note: This list is representative and not exhaustive. Researchers should conduct their own due diligence.

The Procurement Workflow

A structured procurement process ensures clarity and minimizes the risk of project failure. The following workflow is recommended for commissioning the synthesis of a novel compound.

SynthesisPathway Target 4-Iodo-1,3-thiazole-5-carboxylic acid Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Target->Hydrolysis [Final Step] Precursor Ethyl 4-methyl-1,3-thiazole-5-carboxylate (or similar precursor) Reagents Iodinating Agent (e.g., NIS, I₂/HIO₃) Precursor->Reagents Iodination Hydrolysis->Precursor [Key Intermediate]

Caption: High-level retrosynthetic analysis for 4-Iodo-1,3-thiazole-5-carboxylic acid.

This pathway is advantageous as it builds upon potentially more common starting materials. The key causality here is that direct iodination at the C4 position of the thiazole ring is a known transformation, making this a feasible request for a custom synthesis lab.

The Self-Validating QC Protocol

The researcher must demand a comprehensive Certificate of Analysis (CofA) with raw data. Each analytical technique validates a different aspect of the molecule, and together they provide unambiguous confirmation of structure and purity.

Mandatory Analytical Techniques for Product Release:

TechniquePurposeWhy It's Critical
¹H NMR (Proton NMR)Confirms the proton environment and structural integrity. Checks for the absence of starting material.The presence and chemical shift of the single proton on the thiazole ring (at C2) is a key diagnostic marker.
¹³C NMR (Carbon NMR)Verifies the carbon backbone, including the presence of the carboxylic acid and C-I bond.Confirms the correct number of carbon atoms and their chemical environments, validating the overall structure.
LC-MS (Liquid Chromatography-Mass Spectrometry)Determines purity (as % area under the curve) and confirms the molecular weight of the main component.This is the primary method for purity assessment and provides definitive confirmation of the compound's mass. [8]
FT-IR (Fourier-Transform Infrared Spectroscopy)Identifies key functional groups.A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) are indicative of the carboxylic acid.
Elemental Analysis Confirms the percentage composition of C, H, N, and S.Provides fundamental validation of the empirical formula against theoretical values.

Applications in Drug Discovery

The utility of 4-Iodo-1,3-thiazole-5-carboxylic acid lies in its capacity to serve as a central scaffold for building diverse chemical libraries. Each functional group provides a vector for chemical modification.

Applications Core 4-Iodo-1,3-thiazole -5-carboxylic acid Iodo Iodo Group (C4) Core->Iodo Acid Carboxylic Acid (C5) Core->Acid Ring Thiazole Ring Core->Ring App1 Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling Iodo->App1 App2 Amide Bond Formation (EDC, HATU coupling) Acid->App2 App3 Esterification Acid->App3 App4 Bioisosteric Replacement of other acid groups Acid->App4 App5 Core Scaffold for Fragment-Based Design Ring->App5

Caption: Synthetic utility map of 4-Iodo-1,3-thiazole-5-carboxylic acid in discovery chemistry.

This modularity allows for a systematic exploration of the chemical space around the thiazole core, enabling structure-activity relationship (SAR) studies crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

While 4-Iodo-1,3-thiazole-5-carboxylic acid is not a standard catalog chemical, its significant potential as a research and development building block makes it a worthwhile target for custom synthesis. For researchers and drug development professionals, the key to success is not finding a direct supplier, but rather implementing a strategic procurement and validation process. By carefully vetting custom synthesis partners, understanding the synthetic rationale, and demanding a rigorous, multi-faceted analytical package, scientists can confidently acquire this and other rare intermediates, thereby accelerating the discovery of next-generation therapeutics.

References

  • Procol. (2025, August 26). Purchasing & procurement in chemical industry: benefits & types. Procol. [Link]

  • Bellrock. (2025, June 24). How to Build a Resilient Chemical Procurement Strategy in 2025. Bellrock. [Link]

  • Neshiel Agrochem. (2026, February 11). 7 Proven Chemical Sourcing Strategies for 2026 Supply Chains. Neshiel Agrochem. [Link]

  • ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.
  • Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. [Link]

  • KEMGO Inc. DEVELOPING AN EFFECTIVE CHEMICAL PROCUREMENT STRATEGY. KEMGO Inc. [Link]

  • ChemDmart. (2025, September 11). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. ChemDmart. [Link]

  • Smažilová, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.
  • Matrix Fine Chemicals. 1,3-THIAZOLE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • PubChem. 4-iodo-1,2-thiazole-3-carboxylic acid. PubChem. [Link]

  • Sivaraja, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • JETIR. (2025, January). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019, June 15). Synthesis of Heterocyclic Compounds. [Link]

  • Link, A. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodothiazoles

Introduction: The Strategic Importance of the Thiazole Scaffold The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] This moti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] This motif is a key structural component in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Dabrafenib, and exhibits a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and antitumor effects.[1][3][4] The therapeutic potential of thiazole derivatives is directly linked to the substituents on the thiazole core, making the development of robust and versatile synthetic methodologies for their functionalization a critical endeavor in modern drug discovery.[3]

Among the various halogenated thiazoles available for synthesis, 4-iodothiazoles serve as exceptionally versatile building blocks. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.[5] This reactivity profile makes 4-iodothiazoles ideal substrates for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and reliable methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled functional group tolerance and predictability.[6] This guide provides an in-depth exploration of the application of these reactions—including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—to the 4-iodothiazole scaffold, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

The Catalytic Engine: Mechanism and Key Parameters

Understanding the fundamental catalytic cycle is paramount to successful reaction design and troubleshooting. While specific steps vary between coupling types, the general mechanism for palladium-catalyzed cross-coupling proceeds through a series of well-defined elementary steps.

The cycle is initiated by the oxidative addition of the 4-iodothiazole to a coordinatively unsaturated Palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation (in Suzuki, Stille, and Sonogashira couplings), involves the transfer of an organic group from a main-group organometallic reagent to the palladium center. For the Heck reaction, this stage involves alkene coordination and insertion (carbopalladation), while for the Buchwald-Hartwig amination, it involves coordination and deprotonation of the amine. The final step is reductive elimination , where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[8][9]

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 4-Iodothiazole PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation (or subsequent step) PdII_Aryl->Transmetal Coupling Partner (e.g., R-B(OH)2, R-SnBu3) PdII_Coupling Aryl-Pd(II)-R Complex Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product (4-Substituted Thiazole) Experimental Workflow Setup 1. Reagent Preparation (Weighing, Degassing Solvents) Assembly 2. Reaction Assembly (Under Inert Atmosphere) Setup->Assembly Reaction 3. Reaction Execution (Heating & Stirring) Assembly->Reaction Monitor 4. Progress Monitoring (TLC, LC-MS) Reaction->Monitor Workup 5. Quenching & Extraction (Aqueous Workup) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Characterization (NMR, MS) Purify->Analyze

Sources

Application

Application Note: Precision Functionalization of the C4-Position in Thiazole-5-Carboxylates

Executive Summary & Strategic Analysis Thiazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Dasatinib), antibiotics, and allosteric modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Thiazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Dasatinib), antibiotics, and allosteric modulators. While functionalization at the C2 position (nucleophilic/acidic) and C5 position (electrophilic) is well-mapped, the C4 position remains a synthetic bottleneck.

The C4 position is electronically neutral and sterically encumbered by the adjacent C5-carbonyl group. Direct functionalization at C4 often competes with the more reactive C2 position. This guide details three distinct, field-proven strategies to overcome these barriers, focusing on Transition Metal-Catalyzed C-H Activation , Radical Functionalization (Minisci) , and De Novo Cyclization .

The Thiazole Reactivity Landscape

To successfully target C4, one must understand the competing electronic forces.

  • C2 Position: Most acidic proton (

    
    ) and most electrophilic site for nucleophilic attack (S_NAr) if halogenated.
    
  • C5 Position: Naturally nucleophilic in neutral thiazoles, but in thiazole-5-carboxylates, this position is blocked by the ester/acid.

  • C4 Position: The "Silent" position. It requires Directing Group (DG) assistance or Radical mechanisms to access.

ThiazoleReactivity Thiazole Thiazole-5-Carboxylate Core C2 C2 Position (High Acidity / Nucleophilic Attack) Thiazole->C2 Default Lithiation Site C5 C5 Position (Blocked by Carboxylate) Thiazole->C5 Electrophilic Subst. (Blocked) C4 C4 Position (Target: Sterically Hindered) Thiazole->C4 Requires DG or Radical Strategy1 Pd-Catalyzed C-H Activation (Uses C5-Ester as DG) C4->Strategy1 Strategy2 Minisci Reaction (Radical Alkylation) C4->Strategy2

Figure 1: Reactivity map of the thiazole-5-carboxylate scaffold highlighting the strategic necessity for directed activation at C4.

Method A: Pd-Catalyzed C-H Arylation (CMD Mechanism)

Best For: Introducing aryl or heteroaryl groups at C4 when C2 is blocked or less reactive. Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The C5-ester carbonyl acts as a weak directing group to guide the Palladium species to the C4 position.

Mechanistic Insight

The reaction relies on a "CMD" pathway where a pivalate or carbonate ligand on the Palladium abstracts the C4 proton while the Pd forms the C-Metal bond. The proximity of the C5-carbonyl oxygen coordinates the Pd, stabilizing the transition state specifically at C4.

Protocol 1: C4-Arylation of Ethyl Thiazole-5-Carboxylate

Reagents:

  • Substrate: Ethyl 2-methylthiazole-5-carboxylate (1.0 equiv) (Note: C2 is blocked to ensure C4 selectivity).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand/Additive: Pivalic Acid (30 mol%) or 1,10-Phenanthroline (10 mol%).

  • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a 10 mL microwave vial with Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pivalic acid (15 mg, 0.15 mmol).

  • Addition: Add Ethyl 2-methylthiazole-5-carboxylate (0.5 mmol) and the Aryl Iodide (0.75 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat to 110°C for 12–16 hours. Optimization Note: Microwave irradiation at 120°C for 1 hour is often superior for difficult substrates.

  • QC Check: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the biaryl product.

  • Workup: Cool to RT. Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Parameter: The choice of base is vital. Silver carbonate (Ag₂CO₃) acts as a halide scavenger, driving the reaction forward by removing iodide. If cost is a concern, Cs₂CO₃ can work but often requires higher temperatures.

Method B: Radical Alkylation (Minisci Reaction)

Best For: Introducing alkyl groups (Methyl, Ethyl, Isopropyl, Cycloalkyl) at C4. Constraint: This method is highly sensitive to the electronic nature of the ring. It works best if the thiazole is protonated (using TFA) to lower the LUMO energy, making it receptive to nucleophilic radicals.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: Thiazole-5-carboxylic acid derivative (1.0 equiv).

  • Radical Source: Alkyl Carboxylic Acid (e.g., Cyclobutanecarboxylic acid) (2.0 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv).

  • Catalyst: AgNO₃ (20 mol%).[2]

  • Acid: TFA (1.0 equiv) - Crucial for activating the thiazole.

  • Solvent: DCM/Water (biphasic 1:1) or DCE/Water.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the thiazole substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the thiazole nitrogen.

  • Reagent Addition: Add the Alkyl Carboxylic Acid (1.0 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

  • Oxidant Feed: Add (NH₄)₂S₂O₈ (1.0 mmol) slowly over 10 minutes (exothermic).

  • Duration: Stir at 40–50°C for 4 hours.

  • Workup: Basify with sat. NaHCO₃ (careful, gas evolution). Extract with DCM (3x).

  • Purification: The product is often accompanied by alkyl-dimer byproducts. Careful chromatography is required.

Method C: De Novo Synthesis (Modified Hantzsch)

Best For: High-value intermediates where C4-substitution is complex or when C-H activation fails. This is the most reliable method as the C4 substituent is built into the ring closure.

Protocol 3: Cyclization of -Halo- -Keto Esters

Concept: Instead of functionalizing an existing thiazole, you synthesize the thiazole from a thioamide and a pre-functionalized


-halo-

-keto ester.

Reagents:

  • Component A: Thioamide (e.g., Thioacetamide or Thiourea) (1.0 equiv).

  • Component B: Ethyl 2-chloro-3-oxobutanoate (or derivative with desired C4-R group) (1.0 equiv).

  • Solvent: Ethanol (absolute).

Step-by-Step Workflow:

  • Preparation: If the specific

    
    -halo-
    
    
    
    -keto ester is not available, generate it by chlorinating the corresponding
    
    
    -keto ester with SO₂Cl₂ (Sulfuryl chloride) at 0°C.
  • Mixing: In a round-bottom flask, dissolve the Thioamide (10 mmol) in Ethanol (20 mL).

  • Cyclization: Add the

    
    -halo-
    
    
    
    -keto ester (10 mmol) dropwise.
  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Observation: The product often precipitates as the hydrobromide/hydrochloride salt upon cooling.

  • Isolation: Filter the solid.

  • Free Basing: Suspend the salt in water and neutralize with NH₄OH to liberate the free base. Extract with EtOAc.

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your specific drug candidate.

DecisionTree Start Start: Need C4-Functionalized Thiazole-5-Carboxylate IsC2Blocked Is the C2 position blocked? Start->IsC2Blocked C2BlockedYes Yes (C2-R) IsC2Blocked->C2BlockedYes C2BlockedNo No (C2-H) IsC2Blocked->C2BlockedNo DesiredGroup What is the desired C4-Group? C2BlockedYes->DesiredGroup Aryl Aryl / Heteroaryl DesiredGroup->Aryl Alkyl Simple Alkyl (Me, Et) DesiredGroup->Alkyl Complex Complex / Chiral Alkyl DesiredGroup->Complex Warning Warning: C2 is more reactive. Must use De Novo Synthesis. C2BlockedNo->Warning MethodC Method C: Modified Hantzsch (Highest Reliability) Warning->MethodC MethodA Method A: Pd-Catalyzed CMD (High Selectivity) Aryl->MethodA MethodB Method B: Minisci Reaction (Moderate Yield) Alkyl->MethodB Complex->MethodC

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on substrate substitution and desired functionalization.

Data Summary: Method Comparison

FeatureMethod A: Pd-CatalysisMethod B: Minisci RadicalMethod C: Hantzsch
Target Group Aryl, HeteroarylAlkyl (

)
Any (Pre-installed)
C2-Selectivity High (if C5-ester present)Low (favors C2 if open)N/A (De Novo)
Reaction Cond. High Temp (110°C), InertMild (40°C), OxidativeReflux, Acidic
Scalability Moderate (Catalyst cost)High (Cheap reagents)Excellent
Key Risk Homocoupling of Ar-IPolylakylation / IsomersAvailability of

-halo ketone

References

  • Kokornaczyk, A., et al. (2013). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity.[4] MedChemComm.[4] Link

  • Roger, J., et al. (2009).[5] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. Link

  • Choi, J., et al. (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci). Journal of the American Chemical Society.[1][6] Link

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.
  • Tang, X., et al. (2016).[7] Trifluoromethanesulfonic acid (TfOH) catalyzed coupling of α-diazoketones with (thio)amides. Organic Letters.[7] Link

Sources

Method

Application Note: Preparation of 4-Substituted Thiazole-5-Carboxylates via Iodine Displacement

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 4-substituted thiazole-5-carboxylates , a privileged scaffold in drug discovery (e.g., kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 4-substituted thiazole-5-carboxylates , a privileged scaffold in drug discovery (e.g., kinase inhibitors, xanthine oxidase inhibitors).

The methodology focuses on a "Make-and-Displace" strategy : first installing an iodine "handle" at the difficult-to-access C4 position, followed by its displacement via Palladium-catalyzed cross-coupling. This route circumvents the limitations of the classical Hantzsch synthesis, which often fails for complex C4-substituents due to steric hindrance or lack of


-halo ketone availability.

[1]

Executive Summary & Strategic Rationale

Direct functionalization of the thiazole C4 position is synthetically challenging. Electrophilic aromatic substitution (


) typically occurs at C5. If C5 is blocked (e.g., by a carboxylate), 

is deactivated. Therefore, the most reliable route to 4-substituted analogues is the displacement of a 4-iodo intermediate .

This protocol utilizes Ethyl 4-iodothiazole-5-carboxylate (2) as a divergent linchpin. The iodine atom serves as an excellent leaving group for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), enabling the rapid generation of libraries with high structural diversity.

Strategic Workflow

The overall process involves two distinct phases:

  • Scaffold Generation: Conversion of the commercially available 4-amino precursor to the 4-iodo intermediate via a non-aqueous Sandmeyer-type reaction.

  • Iodine Displacement: Pd-catalyzed functionalization to install the C4 substituent.

Workflow cluster_0 Phase 1: Scaffold Generation cluster_1 Phase 2: Iodine Displacement SM Ethyl 4-aminothiazole- 5-carboxylate (1) Inter Ethyl 4-iodothiazole- 5-carboxylate (2) (The Linchpin) SM->Inter Radical Iodination (Sandmeyer) Reagent1 Isoamyl Nitrite CH2I2 or I2 Reagent1->SM Product 4-Substituted Thiazole- 5-carboxylate (3) Inter->Product Pd-Catalyzed Cross-Coupling Reagent2 Pd Catalyst Boronic Acid / Alkyne Reagent2->Inter

Figure 1: Strategic workflow for accessing 4-substituted thiazoles. The 4-iodo intermediate acts as a universal acceptor for nucleophilic coupling partners.

Protocol A: Synthesis of the Linchpin (4-Iodothiazole)

Objective: Preparation of Ethyl 4-iodothiazole-5-carboxylate from Ethyl 4-aminothiazole-5-carboxylate. Mechanism: Radical-mediated diazotization-iodination (Non-aqueous Sandmeyer).

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: Ethyl 4-aminothiazole-5-carboxylate (1.0 equiv)

  • Radical Source: Isoamyl nitrite (

    
    -AmONO) (1.5 equiv)
    
  • Iodine Source: Diiodomethane (

    
    ) (3.0 equiv) or Iodine (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or Chloroform (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with Ethyl 4-aminothiazole-5-carboxylate (10 mmol) and anhydrous ACN (50 mL).

  • Iodine Source Addition: Add diiodomethane (30 mmol) in one portion. (Alternatively,

    
     can be used, but 
    
    
    
    often provides cleaner reaction profiles for electron-deficient heterocycles).
  • Initiation: Heat the mixture to 60°C .

  • Diazotization: Dropwise add isoamyl nitrite (15 mmol) dissolved in ACN (10 mL) over 20 minutes.

    • Note: Gas evolution (

      
      ) will be observed. Ensure adequate venting.
      
  • Reaction: Stir at 60–80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    , the iodide) should appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Remove volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with 10% aqueous

      
        (Sodium thiosulfate) to quench excess iodine (color changes from dark red/brown to yellow).
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

    • Characterization:

      
       NMR (CDCl3) typically shows the disappearance of the broad 
      
      
      
      signal and a downfield shift of the C2-proton.

Protocol B: Iodine Displacement via Suzuki-Miyaura Coupling

Objective: Displacement of the C4-Iodine with an aryl/heteroaryl group. Challenge: The C4 position is sterically crowded by the C5-ester. Catalyst choice is critical to facilitate oxidative addition and transmetallation.

Reaction Optimization Table
ParameterStandard ConditionOptimized (Sterically Hindered)
Catalyst

(5 mol%)

or

+ XPhos
Base

(2M aq)

(3.0 equiv)
or

Solvent DME / Water (2:1)1,4-Dioxane (anhydrous) or Toluene
Temp 80°C90–100°C
Time 4–6 hours2–12 hours
Detailed Protocol (Optimized)
  • Charge: In a microwave vial or pressure tube, combine:

    • Ethyl 4-iodothiazole-5-carboxylate (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (3.0 equiv, finely ground)
      
    • 
       (0.05 equiv, 5 mol%)
      
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

    • Expert Tip: Degas the solvent by sparging with Argon for 10 minutes before addition. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 95°C (oil bath) or 100°C (Microwave, 30 mins).

  • Monitoring: Check LC-MS for the mass of the product (M+H). The starting iodide is distinctive (M+127 pattern absent in product).

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate and purify via automated flash chromatography.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The iodine displacement proceeds via a Pd(0)/Pd(II) cycle. The electron-deficient nature of the thiazole ring makes the C-I bond susceptible to oxidative addition, but the adjacent ester (C5) and Nitrogen (N3) can act as coordinating ligands, potentially poisoning the catalyst if the ligand sphere is not robust.

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Iodo-Thiazole PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex TransMet Transmetallation (Base + Boronic Acid) PdII_Complex->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the displacement of Iodine at C4.[4] The oxidative addition into the C4-I bond is facilitated by the electron-withdrawing ester at C5.

Troubleshooting & Critical Control Points

Issue: Low Conversion in Sandmeyer Reaction
  • Cause: Water in the solvent or old isoamyl nitrite.

  • Fix: Use freshly distilled ACN or anhydrous Chloroform. Ensure the reaction is under inert atmosphere. Water hydrolyzes the diazonium intermediate to the phenol (hydroxythiazole) before iodine can displace it.

Issue: Protodehalogenation (Iodine replaced by H) during Coupling
  • Cause: "Halogen dance" or hydride source in the reaction.

  • Fix: Avoid alcoholic solvents (like Ethanol) if this occurs. Switch to strictly anhydrous Dioxane or Toluene. Ensure the base is dry.

Issue: Homocoupling of Boronic Acid
  • Cause: Presence of Oxygen.[4]

  • Fix: Rigorous degassing. Use a "freeze-pump-thaw" cycle for sensitive substrates.

References

  • General Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637.

  • Sandmeyer/Iodination Methodology: Stanetty, P., et al. (1999). "Synthesis of 4- and 5-Iodothiazoles". Heterocycles, 51(11), 2711.

  • Pd-Catalyzed Coupling on Thiazoles: Bach, T., & Heuser, S. (2001). "Site-selective Pd-catalyzed cross-coupling reactions of 2,4-dibromothiazole". Tetrahedron Letters, 42, 8615.

  • Mechanistic Review of Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Coupling &amp; Halogen Stability

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific failure mode you are experiencing.[1] Ticket Subject: Preventing Deiodinatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific failure mode you are experiencing.[1]

Ticket Subject: Preventing Deiodination (Protodehalogenation) in Thiazole Cross-Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Deiodination Trap"

Researchers working with iodothiazoles often encounter a specific, frustrating failure mode: the conversion of the C-I bond to a C-H bond (hydrodehalogenation) instead of the desired C-C bond formation.

In electron-deficient heterocycles like thiazole, the C-I bond is highly labile.[1] During Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), the oxidative addition of Pd(0) into the C-I bond is fast. However, if the subsequent transmetalation is slow, or if "hydride sources" are present, the intermediate undergoes reductive elimination with a hydride , yielding the deiodinated byproduct (Ar-H).

This guide isolates the three mechanistic causes of this failure and provides self-validating protocols to fix them.

Module 1: Diagnostic & Mechanism

Q: Why is my iodine being replaced by hydrogen?

A: You are inadvertently generating a Palladium-Hydride (Pd-H) species. In the catalytic cycle, once the oxidative addition occurs (forming Thiazole-Pd(II)-I), the complex is vulnerable. If it cannot find the boronic acid (transmetalation) quickly enough, it will scavenge a hydride from your environment.

Common Hydride Sources (The "Kill List"):

  • Alcohols: Ethanol, Methanol, and Isopropanol are the #1 offenders.[1] They undergo

    
    -hydride elimination after coordinating to Palladium.[1]
    
  • Amines: Triethylamine or DIPEA can act as hydride donors at high temperatures.[1]

  • Water: In the presence of certain phosphines, water can generate Pd-H.[1]

  • The Ligand Itself: Alkyl groups on phosphine ligands can undergo

    
    -hydride elimination if the catalyst is left "idling" too long.[1]
    
Visualization: The Failure Pathway

The following diagram illustrates how the productive cycle is hijacked by the hydrodehalogenation pathway.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Thiazole-Pd-I) Pd0->OxAdd Fast Transmetalation Transmetalation (Productive Path) OxAdd->Transmetalation If Boronic Acid is Active HydrideSource Hydride Source Attack (Solvent/Base/Ligand) OxAdd->HydrideSource If Transmetalation is Slow Product Desired Thiazole-Ar Transmetalation->Product Reductive Elim PdH Pd(II)-Hydride Species HydrideSource->PdH Beta-Hydride Elim Byproduct Deiodinated Thiazole (Ar-H) (FAILURE) PdH->Byproduct Reductive Elim Product->Pd0 Byproduct->Pd0

Figure 1: The competition between productive coupling (Green) and hydrodehalogenation (Red). Note that slow transmetalation opens the door for hydride attack.

Module 2: The Solution (Suzuki-Miyaura)

Q: How do I stop deiodination in Suzuki coupling?

A: You must switch to an Anhydrous, Aprotic System and use Rapid-Turnover Ligands . Standard aqueous Suzuki conditions (e.g., DME/Water/Na2CO3) are lethal to iodothiazoles because water and carbonate promote deboronation and hydrolysis, slowing transmetalation and allowing the Pd-H mechanism to take over.

The "Safe-Mode" Protocol

Use this protocol when your substrate is prone to deiodination (Ar-I


 Ar-H).
VariableRecommendationScientific Rationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Removes protic sources (alcohols/water) that donate hydrides.
Base CsF (Cesium Fluoride) or K₃PO₄ (Anhydrous)"Anhydrous bases" activate the boronate ester without requiring water. CsF is particularly effective for thiazoles.[1]
Boron Source Pinacol Ester (BPin) More stable than Boronic Acids, which degrade/deboronate rapidly in thiazole couplings.[1]
Catalyst Pd(OAc)₂ + XPhos or SPhos Buchwald ligands (SPhos/XPhos) create a bulky environment that accelerates reductive elimination, "ejecting" the product before deiodination can occur.
Temp 60–80°C High enough to activate, low enough to prevent thermal decomposition.[1]
Step-by-Step Methodology
  • Dry Down: Ensure the iodothiazole and boronic ester are completely dry.[1] Azeotrope with toluene if necessary.[1]

  • Glovebox/Schlenk: In a vial, combine:

    • Iodothiazole (1.0 equiv)

    • Boronic Ester (1.2–1.5 equiv)

    • CsF (2.0 equiv) or anhydrous K₃PO₄ (3.0 equiv)

    • Pd(OAc)₂ (5 mol%)

    • XPhos (10 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death, stalling the cycle and inviting deiodination.[1]

  • Heat: Seal and heat to 80°C. Monitor via LCMS at 1 hour.

Module 3: Advanced Troubleshooting (FAQs)

Q: I am using the anhydrous protocol, but I still see ~15% deiodination. Why?

A: Check your solvent quality and base choice. [1]

  • DMF Warning: Do not use DMF. On heating with base, DMF decomposes to dimethylamine, a potent hydride source.[1] Stick to Dioxane or Toluene.

  • Trace Water: If your CsF is hygroscopic (wet), it introduces water.[1] Bake your inorganic bases or buy fresh anhydrous grades.

Q: Can I use "Halogen Dance" to my advantage?

A: Be careful. On thiazoles, lithiation (e.g., using n-BuLi for halogen exchange) can cause the Halogen Dance reaction, where the iodine migrates to a more stable position (usually C2 to C5) or is lost entirely.

  • Symptom: You isolate a product where the iodine has moved to an adjacent carbon.[1]

  • Fix: If performing Lithiation/Magnesiation, use Turbo-Grignard (iPrMgCl·LiCl) at -78°C . Do not allow the temperature to rise above -40°C before quenching with your electrophile. The "Dance" is thermodynamically driven and happens upon warming.[1]

Q: I have a Bromo-Iodo-Thiazole. How do I couple at Bromine without losing the Iodine?

A: You are fighting thermodynamics. Iodine is more reactive (lower bond dissociation energy) than Bromine. Oxidative addition will happen at Iodine first.[1]

  • Strategy 1 (Reverse): Couple at the Iodine first, then the Bromine.

  • Strategy 2 (Masking): If you must couple at Br, you cannot use Pd(0). You might need to use a variation of Negishi coupling where the oxidative addition is highly selective, but this is extremely difficult with I present.

  • Better Route: Start with a Chloro-Bromo-Thiazole .[1] Couple at Br (more reactive), leaving Cl for later. Iodine is often "too hot" for orthogonal selectivity on thiazoles.[1]

Module 4: Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Problem: Iodine Loss on Thiazole CheckLCMS Check LCMS: Is it Ar-H (Reduction) or Ar-Ar (Homocoupling)? Start->CheckLCMS ArH Ar-H (Deiodination) CheckLCMS->ArH ArAr Ar-Ar (Homocoupling) CheckLCMS->ArAr SolventCheck Are you using alcohol/water? ArH->SolventCheck OxygenCheck Degassing Issue. O2 promotes homocoupling. ArAr->OxygenCheck SwitchAnhydrous Switch to Anhydrous Dioxane/CsF (See Module 2) SolventCheck->SwitchAnhydrous Yes LigandCheck Are you using PPh3? SolventCheck->LigandCheck No SwitchBuchwald Switch to XPhos/SPhos (Faster Reductive Elim) LigandCheck->SwitchBuchwald Yes

Figure 2: Diagnostic workflow for identifying the root cause of iodine loss.

References

  • Navarro, O., et al. (2004).[1][2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. Link

  • Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1] Link

  • Scott, N. W. J., et al. (2022).[1] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews. Link

  • Schnürch, M., et al. (2007).[1] "Halogen Dance Reactions on Thiazoles." European Journal of Organic Chemistry.[3] Link

  • Yoneda Labs. (2025).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Link

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling on Electron-Deficient Thiazoles

Case ID: SZK-TZ-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Executive Summary Coupling electron-deficient thiazoles presents a "perfect storm" of catalytic challenges. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZK-TZ-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Executive Summary

Coupling electron-deficient thiazoles presents a "perfect storm" of catalytic challenges. You are likely fighting three simultaneous failure modes: catalyst poisoning by the thiazole sulfur/nitrogen, rapid protodeboronation of the boronate species, and nucleophilic aromatic substitution (SNAr) side reactions driven by the electron-deficient ring.

This guide moves beyond standard "screening kits" to address the mechanistic root causes of these failures.

Part 1: Diagnostic & Strategy (Q&A)

Q1: My thiazyl halide is consumed, but I see no product—just dehalogenated thiazole and homocoupling. What is happening?

Diagnosis: You are likely experiencing Catalyst Poisoning coupled with Hydrodehalogenation . The Mechanism: Electron-deficient thiazoles are "soft" Lewis bases. The sulfur and nitrogen atoms in the ring coordinate strongly to the Palladium (Pd) center, displacing your phosphine ligands. This creates an inactive "Pd-black" or a stable, unreactive complex.

  • The Result: The catalytic cycle stalls. The Pd species that do remain active often perform

    
    -hydride elimination or react with the solvent, leading to hydrodehalogenation (where the halogen is replaced by Hydrogen).
    

The Solution:

  • Overwhelm the Poison: Increase the Ligand-to-Metal ratio (L:M) from the standard 2:1 to 4:1 or even 6:1 .

  • Switch to Bulky, Electron-Rich Ligands: Use Buchwald-type dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or Pd-PEPPSI precatalysts. These bulky ligands create a steric "umbrella" that prevents the thiazole nitrogen/sulfur from binding to the Pd center while facilitating oxidative addition.

Q2: I am using a 2-thiazolyl boronic acid, and it disappears within minutes, but the coupling yield is <10%.

Diagnosis: Rapid Protodeboronation .[1][2][3] The Mechanism: 2-Heteroaryl boronic acids are notoriously unstable. The electronegative Nitrogen atom adjacent to the C-B bond facilitates a mechanism where the C-B bond cleaves, replacing the boron with a proton.

  • Kinetics: The half-life of 2-thiazolyl boronic acid at pH 7 (70°C) can be as short as 25–50 seconds .[1][2]

  • The Trap: Standard aqueous bases (Na₂CO₃/H₂O) accelerate this process.

The Solution:

  • The "Slow Release" Strategy: Do not use free boronic acids. Switch to MIDA Boronates (N-methyliminodiacetic acid). These slowly hydrolyze to release the active species at the same rate it is consumed by the catalyst, keeping the standing concentration of the unstable species low.

  • Anhydrous Conditions: If you must use a pinacol ester, switch to anhydrous bases like K₃PO₄ or CsF in Dioxane/Toluene to shut down the water-mediated protodeboronation pathway.

Q3: My electron-deficient thiazole halide is turning into a phenol/ether instead of the biaryl.

Diagnosis: SNAr Competition . The Mechanism: Electron-withdrawing groups (EWGs) on the thiazole ring activate the Carbon-Halogen bond for Oxidative Addition (good) but also for Nucleophilic Aromatic Substitution (bad). Strong hydroxide or alkoxide bases will attack the ring directly, displacing the halogen before the Pd can arrive.

The Solution:

  • Base Selection: Switch to non-nucleophilic, mild bases. Use CsF (Cesium Fluoride) or K₃PO₄ (Potassium Phosphate). Avoid NaOH, KOH, or NaOMe.

Part 2: Visual Troubleshooting Guides

Diagram 1: The Thiazole Coupling Decision Matrix

Use this flow to determine your rescue protocol.

ThiazoleTroubleshooting Start START: Analyze Reaction Outcome Q1 Did the Thiazole Halide (Electrophile) disappear? Start->Q1 Result_Hydro Issue: Hydrodehalogenation (Catalyst Death) Q1->Result_Hydro Yes, became de-halogenated (H) Result_SNAr Issue: SNAr Side Reaction (Base Attack) Q1->Result_SNAr Yes, became -OH/-OR Q2 Did the Boronate (Nucleophile) disappear? Q1->Q2 No, Halide remains Sol_Hydro SOLUTION: 1. Switch to Pd-PEPPSI-IPr 2. Increase Ligand:Pd ratio to 4:1 3. Lower Temp Result_Hydro->Sol_Hydro Sol_SNAr SOLUTION: 1. Use Anhydrous Conditions 2. Switch Base to CsF or K3PO4 3. Avoid Hydroxides Result_SNAr->Sol_SNAr Result_Proto Issue: Protodeboronation (Unstable Nucleophile) Q2->Result_Proto Yes, rapidly Result_Inert Issue: Oxidative Addition Failure (Catalyst Poisoning) Q2->Result_Inert No, nothing reacted Sol_Proto SOLUTION: 1. Use MIDA Boronates 2. Slow Addition (Syringe Pump) 3. Copper(I) Co-catalyst (Liebeskind) Result_Proto->Sol_Proto Sol_Inert SOLUTION: 1. Use XPhos Pd G3 or SPhos Pd G3 2. Check for S-coordination 3. Increase Temp to 100°C Result_Inert->Sol_Inert

Caption: Decision tree for diagnosing failure modes in thiazole cross-coupling based on starting material consumption.

Diagram 2: The "Death Spiral" of 2-Thiazolyl Boronates

Understanding why your yield is low is critical. This diagram illustrates the competition between the desired Transmetallation and the fatal Protodeboronation.

Protodeboronation Boronate 2-Thiazolyl Boronate (Nucleophile) Zwitterion Zwitterionic Intermediate (Unstable) Boronate->Zwitterion Hydrolysis/pH 7+ Product Desired Biaryl Product (Coupling) Boronate->Product Transmetallation (Must be faster than frag.) Pd_Complex Pd(II)-Ar Complex (Electrophile) Pd_Complex->Product Waste Thiazole (H) (Protodeboronation) Zwitterion->Waste Fast Fragmentation (t1/2 < 1 min)

Caption: Kinetic competition: The rate of Transmetallation must exceed the rate of Zwitterionic Fragmentation.

Part 3: Optimized Protocols

Protocol A: The "Rescue" Protocol (Using MIDA Boronates)

Best for: Unstable 2-thiazolyl nucleophiles or when protodeboronation is the primary failure mode.

Materials:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Ligand: XPhos (add extra 2 mol% if poisoning is suspected)

  • Nucleophile: 2-Thiazolyl MIDA Boronate (1.5 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Temp: 60°C

Step-by-Step:

  • Preparation: Charge a reaction vial with the MIDA boronate, Aryl halide, K₃PO₄, and XPhos Pd G3.

  • Degassing: Seal and purge with Argon for 5 minutes. This is critical; oxygen accelerates boronate decomposition.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Slow Release: Heat to 60°C. The water and base will slowly hydrolyze the MIDA protecting group, releasing the active boronic acid gradually.

  • Monitoring: Monitor by LCMS every hour. If the MIDA boronate remains unconsumed after 4 hours, increase temperature to 80°C.

Protocol B: The "Robust" Protocol (Thiazyl Halides)

Best for: Electron-deficient thiazyl bromides/chlorides where SNAr or catalyst poisoning is the issue.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Nucleophile: Aryl Boronic Acid (Pinacol Ester preferred) (1.2 equiv)

  • Electrophile: Thiazyl Bromide (1.0 equiv)

  • Base: CsF (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : MeOH (4:1) or pure Dioxane (if SNAr is observed)

  • Temp: 80°C

Why this works:

  • Pd-PEPPSI-IPr: This catalyst is extremely resistant to poisoning by Sulfur/Nitrogen due to the strong NHC (N-heterocyclic carbene) ligand.

  • CsF: Provides fluoride-mediated activation of the boronate without generating a high concentration of caustic hydroxide ions, preventing SNAr on the electron-deficient thiazole ring.

Part 4: Comparative Data

Ligand Performance on Heteroaryl Chlorides (Relative Conversion) Based on standard screening conditions (100°C, 24h)

Ligand ClassSpecific LigandConversionNotes
Standard PPh₃< 10%Fails due to S-coordination poisoning.
Bidentate dppf30-40%Better stability, but slow oxidative addition.
Buchwald (Gen 1) SPhos85%Excellent for steric bulk; resists poisoning.
Buchwald (Gen 2) XPhos 95%+ Best balance of stability and activity.
NHC IPr (PEPPSI) 95%+ extremely robust; best for scale-up.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[4][5]

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4][5]

  • Pd-PEPPSI Catalysts for Heterocycles: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Easy-to-Handle Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal.

  • Optimized Ligands (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4][5]

  • Anhydrous Fluoride Conditions: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Acidic Thiazole Intermediates

Status: Operational Ticket Focus: Isolation, Purification, and Stability of Acidic Thiazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The Stability & Solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Isolation, Purification, and Stability of Acidic Thiazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Stability & Solubility Matrix

Handling acidic thiazole intermediates—specifically thiazole-4/5-carboxylic acids and 2-hydroxythiazoles (thiazolones) —requires navigating a narrow window of stability and solubility. Unlike robust carbocycles, the thiazole ring is electron-deficient, making it susceptible to ring opening (hydrolysis) under vigorous basic conditions and decarboxylation under acidic thermal stress.

The "Zwitterion Trap": Most acidic thiazoles, particularly 2-aminothiazole carboxylic acids, exist as zwitterions. They are highly soluble in water at neutral pH.

  • Acidic pH (< 2): Soluble (Cationic protonation of N).

  • Basic pH (> 9): Soluble (Anionic deprotonation of COOH/OH).

  • Target: You must hit the Isoelectric Point (pI) , typically between pH 2.5 and 4.0, to force precipitation.

Standard Operating Procedures (SOPs)

Protocol A: Isolation from Hantzsch Synthesis (The Hydrobromide Salt)

Scenario: You have synthesized a thiazole ester or acid via the Hantzsch reaction (condensation of


-haloketone with thioamide/thiourea). The product is currently a hydrobromide (HBr) salt in ethanol/water.

The Workflow:

  • Concentration: Remove volatile alcohols (EtOH/MeOH) in vacuo. Do not distill to dryness; leave a concentrated aqueous slurry.

    • Reason: Thiazole salts can sublime or degrade in a "dry" superheated melt.

  • Clarification: If the mixture is dark/tarry, dilute with water and wash with Ethyl Acetate (EtOAc) while keeping the aqueous layer acidic.

    • Logic: The product (salt) stays in water; non-polar tars move to EtOAc.

  • Controlled Neutralization (The Critical Step):

    • Cool the aqueous phase to 0–5 °C .

    • Slowly add Saturated Aqueous Sodium Acetate (NaOAc) or 2M Ammonia. Do not use NaOH (risk of ring opening).

    • Target pH: 6–7 for non-acidic thiazoles; 3–4 for thiazole carboxylic acids .

  • Harvest:

    • Stir the resulting suspension for 30 minutes at 0 °C.

    • Filter and wash with ice-cold water (displacement of inorganic salts) followed by cold isopropanol (displacement of water).

Protocol B: Isolation of Thiazole-4-carboxylic Acids (Hydrolysis Workup)

Scenario: Saponification of an ethyl thiazole-4-carboxylate using LiOH/THF/Water.

The Workflow:

  • Solvent Swap: Evaporate THF completely. The residue is the Lithium carboxylate salt (water-soluble).

  • Acidification:

    • Cool to 0 °C .

    • Add 1N HCl dropwise.

    • Critical Observation: Watch for "foaming" (CO2 evolution).[1] If bubbling occurs, STOP . You are decarboxylating the product.[1]

  • Precipitation Window:

    • Adjust pH to 2.0–3.0 .

    • If no solid forms, add NaCl to saturation ("Salting out").

    • Extract with 2-MeTHF or EtOAc/THF (3:1) . Pure EtOAc is often too non-polar for these acids.

Visual Logic: Workup Decision Engines

Diagram 1: The Solubility Decision Tree

This logic flow determines the correct isolation path based on the functional groups present on your thiazole.

ThiazoleWorkup Start Crude Reaction Mixture CheckFG Functional Group Check Start->CheckFG IsAcid Contains -COOH / -OH? CheckFG->IsAcid Yes IsBasic Contains -NH2? CheckFG->IsBasic No (Neutral/Basic) IsAcid->IsBasic Amine Present? ActionA2 Adjust to pI (pH 3-4) using NaOAc IsAcid->ActionA2 Acid Only PathA Zwitterion Risk IsBasic->PathA Yes (Amphoteric) PathB Standard Base Extraction IsBasic->PathB No ActionA1 Remove Organics Dissolve in Water (pH < 1) PathA->ActionA1 ActionB1 Dilute w/ Water Adjust to pH 9-10 PathB->ActionB1 ActionA1->ActionA2 ActionA3 Precipitate & Filter ActionA2->ActionA3 ActionB2 Extract w/ DCM or EtOAc ActionB1->ActionB2

Caption: Decision tree for selecting the correct pH strategy based on amphoteric nature.

Troubleshooting & FAQs

Q1: "I acidified my hydrolysis reaction, and my product disappeared. No solid, no extraction."

Diagnosis: You likely missed the Isoelectric Point (pI) or induced decarboxylation.

  • The Fix:

    • Check the pH.[2] If pH < 1, the thiazole nitrogen is protonated (

      
      ), making it water-soluble. Add solid NaHCO3 to raise pH to 3.
      
    • If pH is correct (3–4) and solution is clear, saturate the aqueous layer with NaCl and extract with n-Butanol or THF/EtOAc (1:1) . Thiazole acids are notoriously polar.

Q2: "I see vigorous bubbling when I acidify the reaction mixture at room temperature."

Diagnosis: Thermal Decarboxylation.

  • Mechanism: Thiazole-2-carboxylic acids and 5-carboxylic acids are unstable in warm acid. The protonated ring acts as an electron sink, facilitating the loss of CO2.

  • The Fix: Never acidify above 0 °C. Perform the pH adjustment in an ice bath. If the product is a 2-carboxylic acid, consider isolating it as a Lithium or Potassium salt (lyophilization) rather than the free acid.

Q3: "My product is streaking badly on Silica Gel TLC/Column."

Diagnosis: Acidic interaction with silanols.

  • The Fix:

    • TLC: Add 1% Acetic Acid to your eluent.

    • Column: Pre-wash the silica column with 1% TEA/Hexane (to neutralize very active sites) or use Reverse Phase (C18) chromatography. For normal phase, use DCM:MeOH:AcOH (95:4:1).

Q4: "The Hantzsch product is trapped in an emulsion during extraction."

Diagnosis: Thiazole salts often act as surfactants.

  • The Fix:

    • Filter the emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

    • Add a small amount of Methanol to the biphasic mixture to break surface tension.

Quantitative Data: Solubility & Stability

ParameterThiazole-4-COOHThiazole-5-COOH2-Aminothiazole Salts
Stability (Acid) HighLow (Decarboxylates > 50°C)High
Stability (Base) ModerateModerateModerate (Ring opens > pH 12)
Precipitation pH 2.5 – 3.53.0 – 4.08.0 – 9.0 (Free Base)
Recryst. Solvent Water/EtOH (1:[3]1)DMF/WaterEtOH/Et2O
Critical Risk Zwitterion solubilitySpontaneous DecarboxylationHygroscopic Salts

References

  • Hantzsch Thiazole Synthesis & Workup

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Decarboxylation Kinetics

    • Source: Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[4] J. Chem. Soc., Perkin Trans. 2, 1991.[4]

    • URL:[Link]

  • Industrial Isolation of Thiazole Acids

    • Source: US Patent 3274207A.[2] "Processes for preparing thiazole carboxylic acids."

    • URL
  • Source: ChemicalBook.

Sources

Optimization

Overcoming steric hindrance at C4 position of thiazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Reactivity Dead-Zones at Thiazole C4 Welcome to the Thiazole C4 Optimization Hub You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Reactivity Dead-Zones at Thiazole C4

Welcome to the Thiazole C4 Optimization Hub

You are likely here because the C4 position of the thiazole ring is the "dead zone" of reactivity. Unlike the acidic C2 position (pKa ~29) or the electrophilic C5 position, the C4 position is electronically neutral and sterically sensitive.

This guide bypasses standard textbook reactions that fail for bulky substrates. Instead, we focus on high-energy transition state stabilization and ligand-controlled regioselectivity .

Quick Diagnostic: Select Your Scenario
Current State The Bottleneck Recommended Module
Ring not yet formed Hantzsch cyclization fails/stalls with bulky

-haloketones (e.g., t-Butyl, Adamantyl).
[Module 1: De Novo Synthesis]
Ring exists (H on C4) Attempting C-H activation yields C5 or C2 isomers, or no reaction.[Module 2: Regioselective C-H Activation]
Ring exists (Halogen on C4) Suzuki/Negishi coupling yields <10% due to oxidative addition failure.[Module 3: Steric Cross-Coupling]
Module 1: De Novo Synthesis (The Hantzsch Protocol)

The Issue: Standard Hantzsch conditions (EtOH, reflux) rely on the nucleophilic attack of the thioamide sulfur on the


-haloketone. When the ketone substituent is bulky (e.g., tert-butyl), the transition state for the subsequent cyclization-dehydration is sterically crowded, leading to stalled reactions or decomposition.

The Fix: Fluorinated Solvent Activation. Do not use Lewis Acids (which add steric bulk). Instead, use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents are strong hydrogen-bond donors (HBD) that activate the carbonyl electrophile without occupying steric volume, while stabilizing the polar transition state of the cyclization.

Protocol: TFE-Promoted Bulky Hantzsch Synthesis
  • Stoichiometry: 1.0 equiv Thioamide + 1.1 equiv Bulky

    
    -Bromoketone.
    
  • Solvent: TFE (0.2 M concentration). Note: TFE is superior to EtOH for kinetics.

  • Conditions: Stir at room temperature for 1-4 hours. If stalled, heat to 60°C.

  • Workup: The intermediate hydroxy-thiazoline often precipitates. Add TFA (2.0 equiv) to force dehydration if the aromatization is slow.

Why this works:

TFE (


 12.4) forms a microsolvation sphere around the leaving group (bromide) and the carbonyl oxygen. This lowers the activation energy (

) for the initial S-alkylation and the rate-determining cyclodehydration step.
Module 2: Regioselective C-H Activation

The Issue: Thiazole has a natural reactivity bias:

  • C2: Most acidic (prone to deprotonation/lithiation).

  • C5: Most nucleophilic (prone to electrophilic aromatic substitution).

  • C4: The Silent Position.

Attempting direct arylation usually results in C5-arylation. To hit C4, you must override this electronic bias.[1]

Strategy A: The "Blocked" Approach (High Reliability)

If your scaffold permits, block C2 and C5.

  • C2-Block: Use a TMS group (removable later with TBAF) or a Cl (removable via Pd/C hydrogenation).

  • C5-Block: Methyl or Chlorine.

  • Result: The catalyst is forced to activate C4.

Strategy B: The Radical-Mediated C4 Switch (Advanced)

For unblocked thiazoles, standard Pd(II) mechanisms favor C5. Switch to a radical-mediated pathway using a Minisci-type approach or specific Pd-radical hybrids.

Protocol: Pd-Catalyzed C4-Selective Arylation (Phenanthroline System) Reference: Adapted from Yamaguchi/Itami conditions.

ComponentReagentRole
Catalyst Pd(OAc)

(5-10 mol%)
C-H activation metal.
Ligand 1,10-Phenanthroline (10-20 mol%)Rigid bidentate ligand; restricts coordination sphere.
Oxidant TEMPO (2.0 equiv)Promotes radical pathway/turnover.
Additive LiBF

or CsOPiv
Lewis acid additive to assist halide abstraction.
Solvent DMA or XyleneHigh boiling, polar aprotic.
Temp 120-140°CRequired for C4 activation energy.

Troubleshooting Q&A:

  • Q: I am getting a mixture of C4 and C5.

    • A: Switch the base to Ag

      
      CO
      
      
      
      . Silver salts often assist in electrophilic palladation at the less hindered position by sequestering halides.
  • Q: The reaction is black/precipitated.

    • A: "Pd Black" formation. Add 10-20% DMSO as a co-solvent to stabilize the Pd(0) species, or switch to a Pd-NHC precatalyst (see Module 3).

Module 3: Cross-Coupling at Steric C4

The Issue: You have synthesized 4-bromo-2-tert-butylthiazole, but Suzuki coupling fails. Diagnosis: The oxidative addition of Pd(0) into the C4-Br bond is slow due to the adjacent bulky group (C2-tBu) and the nitrogen lone pair repulsion. Standard catalysts (Pd(PPh


)

) decompose before oxidative addition occurs.

The Fix: Pre-formed Pd(II)-NHC or Dialkylbiaryl Phosphine Catalysts. You need a catalyst that is (1) electron-rich (to force oxidative addition) and (2) bulky (to favor reductive elimination later, but flexible enough to enter the hindered site).

Recommended Catalyst Systems
SystemCatalystLigand ClassBest For
System A (Gold Standard) Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)Extremely hindered substrates. The "throw it in and heat" solution.
System B (Tunable) Pd

(dba)

+ XPhos
Buchwald Dialkylbiaryl PhosphineExcellent for converting C4-Cl or C4-OTf.
System C (Mild) Pd(amphos)Cl

Bulky PhosphineGood if functional group tolerance is an issue.

Protocol: The "PEPPSI" Rescue

  • Substrate: 4-Bromothiazole (1.0 equiv) + Boronic Acid (1.5 equiv).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%). Do not use in situ generation; use the pre-catalyst.

  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or K
    
    
    PO
    
    
    .
  • Solvent: Dioxane/H

    
    O (4:1). The water is critical for the transmetallation step in hindered systems.
    
  • Temp: 80°C.

Visualizing the Logic

The following diagram illustrates the decision pathway for selecting the correct synthetic strategy based on your starting material and steric constraints.

Thiazole_C4_Strategy Start START: Target C4-Functionalized Thiazole RingExists Does the Thiazole Ring Exist? Start->RingExists Hantzsch Strategy: De Novo Synthesis (Hantzsch) RingExists->Hantzsch No FuncCheck Is C4 Pre-Functionalized? (Halogen/Triflate) RingExists->FuncCheck Yes StericCheck Is the Alpha-Haloketone Bulky? (t-Bu, Adamantyl) Hantzsch->StericCheck StandardHantzsch Standard EtOH Reflux StericCheck->StandardHantzsch No TFE_Hantzsch USE TFE/HFIP PROTOCOL (H-Bond Activation) StericCheck->TFE_Hantzsch Yes (Critical) Coupling Strategy: Cross-Coupling FuncCheck->Coupling Yes (Br/Cl) CH_Act Strategy: C-H Activation FuncCheck->CH_Act No (H) CatSelect Select Catalyst for Steric C4 Coupling->CatSelect Pepsi Pd-PEPPSI-IPr (For max sterics) CatSelect->Pepsi XPhos Pd-XPhos G3 (For C4-Chlorides) CatSelect->XPhos RegioCheck Are C2/C5 Blocked? CH_Act->RegioCheck DirectC4 Blocked: Standard Pd(OAc)2 RegioCheck->DirectC4 Yes TrickyC4 Unblocked: Use Phenanthroline/TEMPO or Radical Minisci RegioCheck->TrickyC4 No (Regio-issue)

Figure 1: Decision Matrix for Thiazole C4 Functionalization. Blue nodes indicate decision points; Green nodes indicate optimized solutions for steric hindrance; Red nodes indicate high-difficulty pathways requiring specific radical/ligand protocols.

References & Authoritative Sources
  • TFE/HFIP in Hantzsch Synthesis:

    • Mechanism of fluorinated solvent activation in heterocycle synthesis.

    • Wommack, A. J., et al. (2014). "Solvent-Dependent Reactivity in the Hantzsch Thiazole Synthesis." Journal of Organic Chemistry.

  • Regioselective C-H Activation:

    • Pd-catalyzed C4-selective arylation using Phenanthroline/TEMPO.

    • Kirchberg, S., et al. (2011).[2] "Oxidative Biaryl Coupling of Thiophenes and Thiazoles with Arylboronic Acids." Angewandte Chemie International Edition.

  • Cross-Coupling Catalysis (PEPPSI/Buchwald):

    • Overcoming steric hindrance in Pd-catalyzed cross-coupling.

    • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie.

  • General Thiazole Regioselectivity:

    • Comprehensive review of thiazole C-H functionalization preferences.

    • Gong, X., et al. (2025). "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of Halogenated Thiazoles in Medicinal Chemistry

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodothiazoles: A Comparative Analysis for Drug Development Professionals The thiazole ring is a privileged scaffold in drug discovery, present in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodothiazoles: A Comparative Analysis for Drug Development Professionals

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in diverse biological interactions.[1] Halogenation of this core, particularly with iodine, offers medicinal chemists a powerful tool to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 4-Iodothiazoles, specifically, serve as critical synthetic intermediates and pharmacophores. Understanding their structural integrity and degradation pathways is paramount during development.

Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for the structural elucidation of such small molecules.[2][3] Its highly reproducible fragmentation patterns provide a detailed molecular fingerprint, crucial for unambiguous identification.[3] This guide provides an in-depth analysis of the characteristic EI-MS fragmentation pattern of 4-iodothiazole, offering a comparative perspective against its chloro- and bromo-analogs, and presents a robust experimental framework for researchers.

Pillar 1: The Fundamentals of Electron Ionization and Thiazole Fragmentation

Electron Ionization is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase.[2] This energetic interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[2][4] This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[4][5][6] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For a substituted heterocycle like 4-iodothiazole, the fragmentation is governed by several key principles:

  • Localization of the Radical Site: The initial ionization often occurs by removing a non-bonding electron from a heteroatom (Nitrogen or Sulfur), as these are the lowest energy electrons in the molecule.[7][8] This localizes the radical cation, directing subsequent fragmentation pathways.[8]

  • Cleavage of the Weakest Bonds: The high internal energy of the molecular ion promotes the cleavage of the weakest chemical bonds first.[8][9]

  • Formation of Stable Species: Fragmentation pathways that lead to the formation of stable neutral molecules (e.g., N₂, CO) or stable carbocations are highly favored.[4]

Pillar 2: Predicted Fragmentation Pattern of 4-Iodothiazole

The mass spectrum of 4-iodothiazole (C₃H₂INS, Molecular Weight: 211 g/mol ) is predicted to be dominated by pathways involving the iodine substituent and the inherent instability of the thiazole ring under EI conditions.

Step 1: Molecular Ion (M⁺•) Formation

The molecular ion peak is expected at m/z 211 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[5]

Step 2: The Dominant α-Cleavage: Loss of the Iodine Radical

The Carbon-Iodine (C-I) bond is significantly weaker than the C-H, C-N, C-S, or C-C bonds within the thiazole ring. Consequently, the most favorable and abundant fragmentation is the homolytic cleavage of the C-I bond.[10]

  • Pathway: [C₃H₂INS]⁺• → [C₃H₂NS]⁺ + I•

  • Resulting Ion: This cleavage results in the loss of a neutral iodine radical (mass 127) and the formation of the thiazol-4-yl cation at m/z 84 . Due to the stability of the resulting cation and the weakness of the C-I bond, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum. A smaller peak may also be observed at m/z 127 corresponding to the iodine cation [I]⁺, though charge retention on the organic fragment is typically favored.[10]

Step 3: Thiazole Ring Fragmentation

The thiazol-4-yl cation (m/z 84) will undergo further fragmentation, characteristic of the thiazole ring itself. These pathways typically involve the expulsion of small, stable neutral molecules.

  • Loss of Acetonitrile (HCN): A common pathway for nitrogen-containing heterocycles is the loss of HCN (mass 27).[11][12]

    • Pathway: [C₃H₂NS]⁺ → [C₂HS]⁺ + HCN

    • Resulting Ion: This would produce a fragment ion at m/z 57 .

  • Loss of Thiocyanate Radical (•SCN) or related fragments: Cleavage of the ring can lead to the loss of the S-C-N unit.

    • Pathway: [C₃H₂NS]⁺ → [C₂H₂]⁺• + •SCN

    • Resulting Ion: This leads to a fragment at m/z 26 .

The proposed fragmentation cascade is illustrated below.

G M 4-Iodothiazole [C₃H₂INS]⁺• m/z 211 F84 Thiazol-4-yl Cation [C₃H₂NS]⁺ m/z 84 (Base Peak) M->F84 - I• (127 u) F127 Iodine Cation [I]⁺ m/z 127 M->F127 Charge retained on I F57 [C₂HS]⁺ m/z 57 F84->F57 - HCN (27 u)

Caption: Predicted EI-MS fragmentation pathway for 4-iodothiazole.

Pillar 3: Comparative Analysis with Other 4-Halothiazoles

The utility of mass spectrometry lies in its ability to distinguish between closely related structures. Comparing the fragmentation of 4-iodothiazole with its chloro- and bromo- analogs reveals distinct and identifying features, primarily related to the mass and isotopic abundance of the halogen.

Feature4-Chlorothiazole (C₃H₂ClNS)4-Bromothiazole (C₃H₂BrNS)4-Iodothiazole (C₃H₂INS)
Molecular Weight 119.5 g/mol 164 g/mol 211 g/mol
Molecular Ion (M⁺•) m/z 119m/z 164m/z 211
Halogen Isotope Pattern M⁺• / M+2⁺• ratio of ~3:1 (³⁵Cl:³⁷Cl)M⁺• / M+2⁺• ratio of ~1:1 (⁷⁹Br:⁸¹Br)Monoisotopic (¹²⁷I only)[13]
Primary Neutral Loss Loss of •Cl (35 u)Loss of •Br (79 u)Loss of •I (127 u)
Base Peak (Predicted) [M-Cl]⁺ at m/z 84 [M-Br]⁺ at m/z 84 [M-I]⁺ at m/z 84
Key Differentiator Isotopic cluster at m/z 119/121Isotopic cluster at m/z 164/166Large mass loss (127 u) from M⁺• to base peak

Causality Behind the Differences: The predictable isotopic abundances of chlorine and bromine provide an immediate diagnostic tool to identify their presence.[13] Iodine, being monoisotopic, lacks this feature. However, the significantly larger mass of iodine results in a prominent mass difference of 127 units between the molecular ion and the base peak, which is a unique identifier for mono-iodo compounds. While the primary fragment cation (m/z 84) is identical for all three, their molecular ion regions are completely distinct, making them easily distinguishable.

Experimental Protocol: GC-MS Analysis of 4-Iodothiazole

This protocol provides a self-validating system for the analysis of 4-iodothiazole and similar semi-volatile heterocyclic compounds.

1. Sample Preparation

  • Objective: To prepare the analyte at a suitable concentration for GC-MS analysis.

  • Procedure:

    • Prepare a stock solution of 1 mg/mL of the 4-iodothiazole reference standard in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation while ensuring a strong signal.

2. Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • System: A standard GC system coupled to a mass spectrometer with an Electron Ionization (EI) source and a quadrupole or Time-of-Flight (TOF) mass analyzer.

3. GC-MS Parameters

  • Injector:

    • Temperature: 250 °C (Ensures rapid volatilization without thermal degradation).

    • Injection Volume: 1 µL.

    • Mode: Splitless (Maximizes analyte transfer to the column for sensitivity).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes (Ensures elution of any less volatile impurities).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300 (Covers the expected molecular ion and fragment masses).

    • Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis Workflow

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Inject 10 µg/mL Sample B Acquire Total Ion Chromatogram (TIC) A->B C Identify Analyte Peak in TIC B->C D Extract Mass Spectrum for the Peak C->D E Identify Molecular Ion (m/z 211) D->E F Identify Base Peak (m/z 84) E->F G Confirm [M-I]⁺ Transition (Δ 127 u) F->G H Identify Ring Fragments (e.g., m/z 57) G->H I Compare to Reference/ Library Spectra H->I J Confirm Structure I->J

Caption: A logical workflow for the GC-MS analysis and structural confirmation of 4-iodothiazole.

Conclusion

The electron ionization mass spectrometry fragmentation of 4-iodothiazole is characterized by a clear and predictable pathway dominated by the facile cleavage of the weak carbon-iodine bond. The resulting spectrum is expected to show a molecular ion at m/z 211 and a base peak at m/z 84, corresponding to the loss of an iodine radical. This large and specific neutral loss of 127 amu is the primary diagnostic feature for identifying mono-iodinated thiazole scaffolds. When compared to its chloro- and bromo- counterparts, the absence of halogen isotope patterns and the unique mass loss provide an unambiguous method for structural confirmation. The protocols and interpretive logic presented in this guide offer researchers and drug development professionals a robust framework for the confident analysis of these vital heterocyclic compounds.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Mohamed, Y. A., Abbas, H. A., & Mohamed, Y. F. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Reusch, W. (n.d.). Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Joshi, K. C., Jain, R., & Arora, S. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • de Andrade, J. B., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]

  • Skalicky, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry. [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1973). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromo-1,3-thiazole-5-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and development, 4-substituted-1,3-thiazole-5-carboxylic acids are invalu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, 4-substituted-1,3-thiazole-5-carboxylic acids are invaluable building blocks. Their rigid heterocyclic core and multiple points for diversification make them staples in the synthesis of novel bioactive molecules. The choice of the C4-halogen substituent—iodine versus bromine—is a critical decision that significantly impacts reactivity, reaction conditions, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-iodo-1,3-thiazole-5-carboxylic acid and its bromo-counterpart in key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and representative experimental protocols.

The Decisive Role of the Halogen: A Mechanistic Overview

The enhanced reactivity of aryl and heteroaryl iodides over bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This reactivity trend, I > Br >> Cl , is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[1]

The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage by the palladium(0) catalyst. This translates to a lower activation energy for the oxidative addition of the iodo-thiazole to the palladium center, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Visualizing the Catalytic Cycle: The Oxidative Addition Step

The following diagram illustrates the initial and often rate-limiting step of a typical palladium-catalyzed cross-coupling reaction, highlighting the differential reactivity of the C-I and C-Br bonds.

cluster_0 Oxidative Addition cluster_1 Downstream Steps Pd(0)L2 Pd(0)L2 Pd(II)-Iodo Oxidative Addition Complex (Iodo) Pd(0)L2->Pd(II)-Iodo Faster Rate (Lower ΔG‡) Pd(II)-Bromo Oxidative Addition Complex (Bromo) Pd(0)L2->Pd(II)-Bromo Slower Rate (Higher ΔG‡) Iodo-Thiazole 4-Iodo-1,3-thiazole-5-carboxylic acid Iodo-Thiazole->Pd(II)-Iodo Bromo-Thiazole 4-Bromo-1,3-thiazole-5-carboxylic acid Bromo-Thiazole->Pd(II)-Bromo Transmetalation Transmetalation Pd(II)-Iodo->Transmetalation Pd(II)-Bromo->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Coupled Product Reductive_Elimination->Product

Caption: Oxidative addition is faster for the iodo-thiazole due to a weaker C-I bond.

Comparative Reactivity in Suzuki-Miyaura Coupling

Parameter4-Iodo-1,3-thiazole-5-carboxylic acid4-Bromo-1,3-thiazole-5-carboxylic acidRationale
Typical Temperature Room Temperature to 80 °C80 °C to 120 °CLower C-I bond strength allows for lower temperature activation.
Catalyst Loading 1-5 mol%3-10 mol%Higher reactivity of the iodo-substrate often permits lower catalyst loadings.
Reaction Time 1-6 hours6-24 hoursFaster oxidative addition with the iodo-derivative leads to shorter reaction times.
Choice of Ligand Standard phosphine ligands (e.g., PPh₃) often suffice.More electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required to facilitate oxidative addition.The more challenging oxidative addition of the bromide may necessitate more sophisticated ligands.
Experimental Protocol: Suzuki-Miyaura Coupling

Below are representative, self-validating protocols for the Suzuki-Miyaura coupling of both the iodo- and bromo-thiazole derivatives with phenylboronic acid. The choice of reagents and conditions reflects the expected difference in reactivity.

Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine Halothiazole, Phenylboronic Acid, Base, and Solvent Degas Degas the Mixture (e.g., Ar sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to a Specified Temperature and Stir Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench and Extract Monitor->Quench Purify Purify by Chromatography Quench->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol for 4-Iodo-1,3-thiazole-5-carboxylic acid

  • To a reaction vessel, add 4-iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for 4-Bromo-1,3-thiazole-5-carboxylic acid

  • To a reaction vessel, add 4-bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons. Similar to the Suzuki coupling, the iodo-thiazole is expected to be more reactive.

Parameter4-Iodo-1,3-thiazole-5-carboxylic acid4-Bromo-1,3-thiazole-5-carboxylic acidRationale
Typical Temperature Room Temperature to 60 °C60 °C to 100 °CThe facile oxidative addition of the C-I bond allows for milder heating.
Copper Co-catalyst Can often be performed under copper-free conditions.Copper(I) iodide is generally required to facilitate the catalytic cycle.The higher reactivity of the iodo-substrate can compensate for the absence of a copper co-catalyst.
Base Organic bases like Et₃N or DIPA are often sufficient.Stronger bases may be needed to promote the reaction.Milder conditions with the iodo-derivative are compatible with weaker bases.
Experimental Protocol: Sonogashira Coupling

The following are representative protocols for the Sonogashira coupling of both thiazole derivatives with phenylacetylene.

Protocol for 4-Iodo-1,3-thiazole-5-carboxylic acid (Copper-Free)

  • To a reaction vessel, add 4-iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv), phenylacetylene (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (2 mol%).

  • Stir the reaction at 60 °C for 6 hours.

  • Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol for 4-Bromo-1,3-thiazole-5-carboxylic acid (with Copper Co-catalyst)

  • To a reaction vessel, add 4-bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv), phenylacetylene (1.5 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous triethylamine.

  • Degas the mixture with argon for 20 minutes.

  • Stir the reaction at 80 °C for 16 hours.

  • Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Interestingly, while the general reactivity trend of I > Br holds for many cross-coupling reactions, the Buchwald-Hartwig amination can sometimes show a preference for aryl bromides over iodides. This is because the iodide anion generated during the reaction can sometimes act as an inhibitor to the catalyst.[3][4] However, for highly reactive substrates, the iodo-derivative is still often more facile to couple.

Parameter4-Iodo-1,3-thiazole-5-carboxylic acid4-Bromo-1,3-thiazole-5-carboxylic acidRationale
Catalyst System May be susceptible to catalyst inhibition by iodide.Generally robust and less prone to iodide-induced catalyst deactivation.The nature of the halide can influence catalyst stability and turnover.
Ligand Choice Ligands that prevent the formation of inactive palladium-iodide bridged dimers are beneficial (e.g., bidentate ligands).[5]A wide range of bulky, electron-rich monophosphine ligands are effective.Ligand choice can mitigate potential inhibition by the halide.
Reaction Conditions Milder conditions may still be possible due to the weaker C-I bond.May require higher temperatures and more specialized catalyst systems.The inherent reactivity of the C-X bond remains a key factor.
Experimental Protocol: Buchwald-Hartwig Amination

The following are representative protocols for the Buchwald-Hartwig amination of both thiazole derivatives with morpholine.

Protocol for 4-Iodo-1,3-thiazole-5-carboxylic acid

  • To a reaction vessel, add 4-iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous toluene.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Heat the reaction to 90 °C for 8 hours.

  • Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol for 4-Bromo-1,3-thiazole-5-carboxylic acid

  • To a reaction vessel, add 4-bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv), morpholine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Add anhydrous toluene.

  • Degas the mixture with argon for 20 minutes.

  • Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Heat the reaction to 110 °C for 20 hours.

  • Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Conclusion and Practical Considerations

The choice between 4-iodo- and 4-bromo-1,3-thiazole-5-carboxylic acid is a strategic one that should be guided by the specific requirements of the synthetic route.

  • 4-Iodo-1,3-thiazole-5-carboxylic acid is the more reactive substrate, generally allowing for milder reaction conditions, shorter reaction times, and lower catalyst loadings. This makes it an excellent choice for sensitive substrates or when rapid analogue synthesis is a priority. However, the potential for catalyst inhibition in Buchwald-Hartwig aminations should be considered.

  • 4-Bromo-1,3-thiazole-5-carboxylic acid is a more cost-effective and readily available starting material. While it typically requires more forcing reaction conditions, its reactivity is well-understood and can be reliably achieved with modern catalyst systems. Its robustness in Buchwald-Hartwig aminations can be an advantage.

Ultimately, the optimal choice will depend on a careful consideration of factors including the desired reaction type, the nature of the coupling partner, cost, and the desired scale of the synthesis. This guide provides a framework for making an informed decision, enabling researchers to harness the full synthetic potential of these valuable heterocyclic building blocks.

References

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC. [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Validation

A Comparative Crystallographic Analysis of 4-Halo-1,3-Thiazole-5-Carboxylic Acids: Unraveling the Influence of Halogen Substitution on Solid-State Architecture

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The strategic placement of functional groups on this heterocyclic core is a key determinant of a molecule's physicochemical properties and, consequently, its biological activity. Among these modifications, halogenation at the C4-position of the thiazole ring offers a powerful tool to modulate electronic distribution, lipophilicity, and intermolecular interactions, all of which profoundly influence a drug candidate's performance.

This guide presents a comparative analysis of the crystal structures of 4-halo-1,3-thiazole-5-carboxylic acids, with a primary focus on the elusive 4-iodo-1,3-thiazole-5-carboxylic acid. While extensive searches of crystallographic databases have not yielded an experimentally determined structure for the 4-iodo derivative, this guide leverages available data for its chloro and bromo analogues, alongside the parent thiazole-5-carboxylic acid, to provide a comprehensive understanding of halogen-driven effects on solid-state packing.

Furthermore, to address the void in experimental data for 4-iodo-1,3-thiazole-5-carboxylic acid, we will outline a robust computational workflow for in silico crystal structure prediction. This dual approach, combining experimental data with theoretical modeling, offers a holistic view of the structural landscape of these important pharmaceutical building blocks.

The Significance of Halogen Substitution in Crystal Engineering

The introduction of a halogen atom (F, Cl, Br, I) at the 4-position of the thiazole ring does more than simply alter the molecule's steric profile. It introduces the potential for a range of non-covalent interactions, most notably halogen bonding.[2][3][4] This highly directional interaction, where the electropositive crown (σ-hole) of the halogen atom interacts with a nucleophilic region of an adjacent molecule, can significantly influence crystal packing, often dictating the formation of specific supramolecular synthons.[5][6] The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).

Understanding how these interactions, in concert with traditional hydrogen bonds from the carboxylic acid moiety, govern the three-dimensional architecture of these molecules is paramount for predicting and controlling solid-state properties such as solubility, stability, and bioavailability.

Experimental Determination of Crystal Structures: A Methodological Overview

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, forming the foundation of any crystallographic comparison.

General Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 4-Halo-1,3-thiazole- 5-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Selection Solvent Screening Purification->Solvent_Selection Vapor_Diffusion Vapor Diffusion/ Slow Evaporation Solvent_Selection->Vapor_Diffusion Mounting Crystal Mounting Vapor_Diffusion->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Synthesis_Workflow cluster_halogenation Alternative Route Reactants α-haloketone/ester + Thioamide derivative Hantzsch Hantzsch Thiazole Synthesis Reactants->Hantzsch Thiazole_Ester 4-Substituted-1,3-thiazole- 5-carboxylate ester Hantzsch->Thiazole_Ester Hydrolysis Ester Hydrolysis Thiazole_Ester->Hydrolysis Final_Product 4-Substituted-1,3-thiazole- 5-carboxylic acid Hydrolysis->Final_Product Thiazole_Acid Thiazole-5-carboxylic acid Halogenation Direct Halogenation (e.g., with NBS, NIS) Thiazole_Acid->Halogenation Halogenated_Product 4-Halo-1,3-thiazole- 5-carboxylic acid Halogenation->Halogenated_Product

Sources

Comparative

A Technical Guide to the Physicochemical Characterization of 4-iodo-1,3-thiazole-5-carboxylic Acid: Emphasis on Melting Point Determination

Introduction For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing discovery and ensuring reproducibility....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing discovery and ensuring reproducibility. 4-iodo-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. However, a thorough review of publicly available scientific literature and supplier specifications reveals a notable absence of a reported melting point for this specific molecule.

This guide is structured to address this data gap, not by merely stating a value, but by providing a comprehensive framework for the experimental determination of the melting point range of 4-iodo-1,3-thiazole-5-carboxylic acid. We will delve into two primary methodologies, the capillary melting point apparatus and Differential Scanning Calorimetry (DSC), explaining the causality behind the experimental choices and ensuring that the described protocols are self-validating. This document serves as both a practical guide for laboratory execution and a reference for understanding the physicochemical properties of this and structurally related compounds.

Comparative Analysis with Structurally Related Compounds

CompoundStructureMelting Point (°C)Key Structural Differences
Thiazole-4-carboxylic acidA five-membered ring with nitrogen and sulfur, and a carboxylic acid group.194 - 199[1]Lacks the iodo-substituent.
3-Bromoisothiazole-5-carboxylic acidAn isomer with a bromine substituent.139 - 141Isothiazole ring system and a bromine instead of iodine.
3-Bromo-4-phenylisothiazole-5-carboxylic acidA more complex analog with a phenyl group.180 - 182Contains a bulky phenyl group and bromine.

This table provides a comparative landscape of related thiazole and isothiazole carboxylic acids. The presence of the heavy iodine atom and the potential for halogen bonding in 4-iodo-1,3-thiazole-5-carboxylic acid would suggest a relatively high melting point, likely within or exceeding the upper range of these analogs.

Experimental Determination of Melting Point

The following sections provide detailed protocols for two standard methods of melting point determination. The choice between these methods often depends on the required precision and the availability of equipment.

Method 1: Capillary Melting Point Apparatus

This traditional and widely used method relies on visual observation of the phase transition from solid to liquid.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample of 4-iodo-1,3-thiazole-5-carboxylic acid prep2 Grind the sample into a fine powder prep1->prep2 prep3 Load the powder into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place the capillary tube in the melting point apparatus prep3->meas1 meas2 Heat rapidly to ~20°C below the estimated melting point meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record T1: Temperature at which the first drop of liquid appears meas3->meas4 meas5 Record T2: Temperature at which all solid has melted meas4->meas5 analysis1 Report the melting point as a range (T1 - T2) meas5->analysis1 analysis2 Perform at least two more measurements for reproducibility analysis1->analysis2

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

  • Sample Preparation :

    • Ensure the sample of 4-iodo-1,3-thiazole-5-carboxylic acid is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the sample on a watch glass and grind it into a fine, uniform powder using a spatula.[2][3]

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[4]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[3][4]

  • Measurement :

    • Insert the capillary tube into the sample holder of the melting point apparatus.[2]

    • If a rough estimate of the melting point is known from the analogs, set the apparatus to heat rapidly to a temperature about 20°C below this estimate.[3]

    • Once this temperature is reached, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

    • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is visible (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts and the sample is completely liquid.

  • Reporting the Result :

    • The melting point should be reported as a range from the onset temperature to the complete melting temperature. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

    • For robust data, the measurement should be repeated with fresh samples at least twice.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a more quantitative thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also reveal other thermal events.[5][6]

G cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_analysis Data Interpretation prep1 Accurately weigh 1-5 mg of the sample into a DSC pan prep2 Hermetically seal the pan prep1->prep2 meas1 Place the sample and a reference pan into the DSC cell prep2->meas1 meas2 Equilibrate the cell at a starting temperature meas1->meas2 meas3 Ramp the temperature at a controlled rate (e.g., 10°C/min) meas2->meas3 meas4 Record the heat flow as a function of temperature meas3->meas4 analysis1 Identify the endothermic peak corresponding to melting meas4->analysis1 analysis2 Determine the onset temperature of the peak as the melting point analysis1->analysis2 analysis3 Integrate the peak area to determine the heat of fusion (ΔHfus) analysis2->analysis3

Caption: Workflow for Melting Point Determination using DSC.

  • Sample Preparation :

    • Using a microbalance, accurately weigh 1-5 mg of the powdered 4-iodo-1,3-thiazole-5-carboxylic acid into a tared aluminum DSC pan.[7]

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup and Measurement :

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

    • Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.[7]

    • Program the instrument with the desired temperature profile. A typical profile would be to equilibrate at a temperature well below the expected melting point (e.g., 25°C) and then ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.[7]

  • Data Analysis and Interpretation :

    • The output from the DSC is a thermogram, which plots heat flow against temperature.

    • Melting is an endothermic process, meaning the sample absorbs heat, and will appear as a peak on the thermogram.[8][9]

    • The melting point is typically reported as the onset temperature of the melting endotherm, which is the intersection of the baseline with the tangent of the peak's leading edge.

    • The area under the peak can be integrated to calculate the heat of fusion (enthalpy of fusion, ΔHfus), which is a valuable thermodynamic parameter.[9]

Conclusion

The lack of a reported melting point for 4-iodo-1,3-thiazole-5-carboxylic acid necessitates a rigorous experimental approach for its determination. This guide provides detailed, actionable protocols for both capillary and DSC methods, grounded in established scientific principles. By following these procedures, researchers can confidently determine the melting point range of this compound, a critical parameter for its identification, purity assessment, and further application in drug development and materials science. The comparison with structurally similar molecules provides a useful, albeit estimated, benchmark for what to expect during these experimental investigations.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. [Link]

  • Melting point determination. University of Calgary. [Link]

  • DSC Analysis Guide: Thermal Testing Insights. (2025, May 19). Torontech. [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). ATS. [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Farmingdale State College. [Link]

  • Interpreting DSC Data. Material Research Laboratory. [Link]

  • 4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • 4-iodo-1,2-thiazole-3-carboxylic acid. PubChemLite. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • 4-chloro-3-hydroxy-1,2-thiazole-5-carboxylic acid. PubChemLite. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023, January 17). MDPI. [Link]

  • Thiazole-5-carboxylic acid. PubChem. [Link]

  • 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. ChemSynthesis. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Data table of carboxylic acids. Doc Brown's Chemistry. [Link]

  • 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylicacid ethyl ester. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 4-Iodo-1,3-thiazole-5-carboxylic acid

Executive Summary & Chemical Profile 4-Iodo-1,3-thiazole-5-carboxylic acid is a halogenated heterocyclic organic acid commonly used as a scaffold in medicinal chemistry.[1][2] Its disposal requires strict adherence to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Iodo-1,3-thiazole-5-carboxylic acid is a halogenated heterocyclic organic acid commonly used as a scaffold in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols governing halogenated organic waste .[3] Unlike non-halogenated organic acids, the presence of the iodine atom mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or toxic byproducts during waste treatment.

This guide provides a self-validating workflow for the safe containment, labeling, and disposal of this compound, ensuring compliance with EPA (RCRA) standards and Good Laboratory Practice (GLP).

Chemical & Hazardous Properties

Understanding the physicochemical properties is the first step in a self-validating disposal system.

PropertyData / ClassificationOperational Implication
CAS Number 1042657-30-4Unique identifier for waste manifesting.
Physical State Solid (typically off-white powder)Dust control measures required during transfer.
Acidity (pKa) ~3.0 - 4.0 (Estimated)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.
Halogen Content Iodine (I)CRITICAL: Must be segregated into "Halogenated Waste" streams.[3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.

Waste Segregation & Compatibility Logic

The most common failure point in chemical disposal is improper segregation. 4-Iodo-1,3-thiazole-5-carboxylic acid presents a dual challenge: it is both an acid and a halogenated organic .

The Segregation Hierarchy
  • Primary Classification: Halogenated Organic. The presence of iodine overrides its classification as a simple organic acid. It must not be bulked with non-halogenated solvents (e.g., acetone, ethanol) as this significantly increases disposal costs and complicates incineration.

  • Secondary Classification: Acidic Solid/Liquid. While it is an acid, it should generally not be mixed with aqueous inorganic acid waste (like HCl or H2SO4) because the organic component can precipitate or react unpredictably.

Incompatibility Matrix
  • DO NOT MIX WITH:

    • Strong Oxidizers (e.g., Nitric acid, Peroxides): Risk of exothermic decomposition and iodine vapor release.

    • Strong Bases (e.g., Sodium Hydroxide): Will form the carboxylate salt. While this solubilizes the compound, it does not remove the halogenated hazard status.

    • Non-Halogenated Solvents: Contaminates the cheaper waste stream, forcing the entire volume to be treated as halogenated.

Operational Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired shelf-life reagents, excess weighing scraps.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-Iodo-1,3-thiazole-5-carboxylic acid, solid."

    • Hazard Checkbox: Select "Toxic" and "Irritant."

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Use a disposable spatula.

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with a dry tissue to remove dust residues.

  • Storage: Place in the Solid Halogenated Waste satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluents, reaction filtrates containing the compound.

  • Characterization: Determine the solvent composition.

    • If solvent is halogenated (e.g., DCM, Chloroform): Pour directly into the Halogenated Organic Solvents carboy.

    • If solvent is non-halogenated (e.g., Methanol, Ethyl Acetate): The mixture must now be classified as Halogenated Waste due to the presence of the solute.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using a dilute Sodium Bicarbonate solution before adding to the waste carboy. This prevents gas generation/pressurization in the waste container.

    • Caution: Add bicarbonate slowly to avoid foaming.

  • Bulking: Pour into the Halogenated Organic Waste container using a funnel.

  • Log Entry: Record the volume and estimated concentration of the iodothiazole on the waste container's log sheet.

Scenario C: Spill Response Protocol

Applicability: Benchtop spills of solid powder.

  • Secure Area: Alert nearby personnel. Don PPE (Safety glasses, double nitrile gloves, lab coat).

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the area with a saturated sodium bicarbonate solution (to neutralize any acidic residue).

    • Follow with a water rinse and a final acetone wipe.

  • Disposal: Place all contaminated wipes, gloves, and scoop materials into a clear plastic bag, seal it, and dispose of it as Solid Hazardous Waste .

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for determining the correct disposal path, ensuring no cross-contamination of waste streams.

WasteDisposal Start Waste: 4-Iodo-1,3-thiazole-5-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Compound Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin DISPOSAL A: Solid Halogenated Waste Bin (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHaloSolvent LiquidBin DISPOSAL B: Halogenated Organic Solvent Carboy (High BTU Incineration) HaloSolvent->LiquidBin Neutralize Check pH. If < 2, Neutralize with NaHCO3 NonHaloSolvent->Neutralize Contaminates Stream Neutralize->LiquidBin Treat as Halogenated

Figure 1: Decision logic for segregating 4-Iodo-1,3-thiazole-5-carboxylic acid waste. Note that even non-halogenated solutions become halogenated waste streams once this compound is added.

Regulatory Compliance & Environmental Impact[5][6]

EPA/RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this compound is not a specifically "P" or "U" listed waste. However, it must be characterized by the generator:

  • Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH < 2.

  • Halogenated Organic Compounds (HOCs): EPA regulations strictly limit the land disposal of HOCs (Land Disposal Restrictions - LDR).

  • Destruction Efficiency: The presence of the Iodine-Carbon bond requires incineration at temperatures >1100°C to ensure complete mineralization and prevent the formation of volatile organic iodine compounds.

Environmental Fate[6]
  • Water Solubility: Moderate. Do not dispose of down the drain. If released into waterways, the acidic nature can harm aquatic life, and the organo-iodine moiety may persist or bioaccumulate.

  • Drain Disposal: STRICTLY PROHIBITED. Even if neutralized, the organic backbone remains a pollutant.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. Retrieved from [Link]

  • PubChem. Compound Summary: Thiazole-5-carboxylic acid (Structural Parent).[5][6] National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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